Norrubrofusarin
Description
This compound has been reported in Senna quinquangulata and Senna tora with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trihydroxy-2-methylbenzo[g]chromen-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-9(16)13-11(19-6)4-7-3-8(15)5-10(17)12(7)14(13)18/h2-5,16-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMSTGEFBOMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209153 | |
| Record name | 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-98-1 | |
| Record name | 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Norrubrofusarin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide compounds known for their diverse biological activities. As an intermediate in the biosynthesis of other fungal metabolites, such as rubrofusarin, it holds significant interest for researchers in natural product chemistry, mycology, and drug discovery. This document provides a detailed technical guide on the chemical structure, properties, and biological significance of this compound, including available quantitative data and a key biosynthetic pathway.
Chemical Structure and Identification
This compound is characterized by a tetracyclic ring system. Its formal chemical name is 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one or 4,5,6-trihydroxy-2-methylbenzo[g]chromen-8-one.[1][2] The structure consists of a naphthoquinone core fused to a γ-pyrone ring, with a methyl group and three hydroxyl groups as substituents.
| Identifier | Value |
| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one |
| Molecular Formula | C₁₄H₁₀O₅[1][2] |
| SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC=C3O)O |
| InChI | InChI=1S/C14H10O5/c1-6-2-9(16)13-11(19-6)4-7-3-8(15)5-10(17)12(7)14(13)18/h2-5,15,17-18H,1H3 |
| InChIKey | ZJCMSTGEFBOMJO-UHFFFAOYSA-N |
| CAS Number | 3566-98-1[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The majority of the available data is computationally predicted.
| Property | Value | Source |
| Molecular Weight | 258.23 g/mol | PubChem[2] |
| XLogP3 | 2.5 | PubChem (Computed) |
| Hydrogen Bond Donors | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| Topological Polar Surface Area | 87.9 Ų | PubChem (Computed) |
| Heavy Atom Count | 19 | PubChem (Computed) |
Biological Activity
Experimental Protocols
Detailed, publicly available experimental protocols for the specific isolation, synthesis, and biological evaluation of this compound are limited. General methodologies applicable to the study of similar natural products are outlined below.
General Isolation and Purification from Fungal Cultures
-
Cultivation: The producing fungal strain is cultured in a suitable liquid or solid medium under optimized conditions to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used for final purification. The elution of this compound can be monitored using a UV-Vis detector.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
General Methodology for Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the bacterium for a specified period (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacterium.
Biosynthesis Pathway of Rubrofusarin
This compound is a key intermediate in the fungal biosynthetic pathway of Rubrofusarin. The following diagram illustrates the enzymatic steps involved in the conversion of the polyketide precursor to this compound and subsequently to Rubrofusarin, as elucidated in studies involving Saccharomyces cerevisiae.
Caption: Enzymatic conversion of YWA1 to this compound and subsequently to Rubrofusarin.
Conclusion
This compound represents a valuable scaffold in natural product chemistry. While its own biological activities are yet to be fully explored, its role as a key intermediate in fungal biosynthetic pathways makes it a significant target for synthetic biology and metabolic engineering efforts. Further research into the isolation, synthesis, and bioactivity of this compound is warranted to unlock its full potential for applications in medicine and biotechnology.
References
Norrubrofusarin: A Technical Guide to its Discovery, Natural Sources, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered interest within the scientific community due to its role as a key intermediate in the biosynthesis of various fungal polyketides and its presence in medicinal plants. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and its biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, alongside a summary of its quantitative data. Furthermore, this guide visualizes the established biosynthetic pathway of this compound and proposes a putative signaling pathway through which it may exert its antioxidant effects, providing a valuable resource for researchers investigating this and similar bioactive compounds.
Discovery and Biosynthesis
This compound was first identified as a crucial intermediate in the biosynthetic pathway of rubrofusarin, a polyketide pigment found in various fungi. Its discovery was a key step in elucidating the complex enzymatic reactions involved in the formation of fungal secondary metabolites.
The biosynthesis of this compound has been extensively studied in the fungus Fusarium graminearum. The process begins with the iterative condensation of one acetyl-CoA and six malonyl-CoA molecules by a type I polyketide synthase (PKS), PKS12. This enzymatic reaction forms the aromatic heptaketide intermediate, YWA1. Subsequently, the dehydratase AurZ catalyzes the conversion of YWA1 into the orange pigment, this compound. The pathway can then proceed with the O-methylation of this compound by the enzyme AurJ to yield rubrofusarin.
physical and chemical properties of Norrubrofusarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. First isolated from the seeds of Cassia tora, this compound has been the subject of research exploring its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a polyketide metabolite characterized by a tricyclic ring system. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem[1] |
| Molecular Weight | 258.23 g/mol | PubChem[1] |
| CAS Number | 3566-98-1 | PubChem[1] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found in experimental data | |
| Solubility | Soluble in DMSO | Inferred from NMR data[2][3][4][5][6] |
| UV-Vis Absorption | Not explicitly found | |
| Infrared Spectrum | Not explicitly found |
Note: While some computed properties are available in databases like PubChem, experimentally determined data for properties such as melting point, specific solubility, and detailed spectral information remain limited in publicly accessible literature.
Spectral Data
Detailed spectral analysis is crucial for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned 1H and 13C NMR spectrum for this compound was not found in the reviewed literature, data for related glycosides isolated from Cassia tora have been published.[7] For researchers aiming to acquire NMR data, DMSO-d6 is a commonly used solvent for similar compounds.[2][3][4][5][6]
Mass Spectrometry (MS)
The exact mass of this compound is 258.0528 g/mol as computed by PubChem.[1] Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern, which aids in structural confirmation. A detailed experimental mass spectrum and fragmentation analysis of this compound is a key area for further research.
Biological Activities and Signaling Pathways
Preliminary research and the activities of structurally related compounds suggest that this compound possesses promising biological activities.
Antioxidant Activity
Naphthopyrones and extracts from Cassia tora containing this compound derivatives have demonstrated radical scavenging properties.[7] The antioxidant potential is a key area of interest for this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, related compounds have shown to modulate these pathways, suggesting a similar mechanism may be at play for this compound.[8][9]
Anticancer Activity
The anticancer potential of naphthoquinones is well-documented, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[10][11] The structural similarity of this compound to these compounds makes it a candidate for investigation as a potential anticancer agent. The Warburg effect, a metabolic hallmark of cancer cells, is another potential target for therapeutic intervention.[12]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.
Isolation of this compound from Cassia tora
A general procedure for the isolation of compounds from plant material involves the following steps:
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH solution: Prepare a fresh stock solution of DPPH (e.g., 0.2 mg/mL) in methanol.[13]
-
Preparation of test samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add the test sample to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (with a final solvent concentration that is non-toxic to the cells). Include a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.
Conclusion and Future Directions
This compound is a promising natural product with the potential for development into a therapeutic agent. However, a significant amount of foundational research is still required. Future work should focus on:
-
Complete Physicochemical Characterization: Obtaining and publishing detailed experimental data for melting point, solubility, and comprehensive spectral analyses (UV-Vis, IR, fully assigned 1H and 13C NMR, and MS fragmentation).
-
Elucidation of Biological Mechanisms: Conducting in-depth studies to confirm the antioxidant, anti-inflammatory, and anticancer activities of pure this compound and to identify the specific signaling pathways and molecular targets involved.
-
Standardized Protocols: Developing and publishing detailed, optimized protocols for the isolation, purification, and biological evaluation of this compound to ensure reproducibility across different laboratories.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. By addressing the current gaps in knowledge, the scientific community can unlock the full therapeutic promise of this intriguing natural compound.
References
- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 7. Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iomcworld.com [iomcworld.com]
- 14. mdpi.com [mdpi.com]
Norrubrofusarin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and reported biological activities. Detailed experimental protocols for isolation and analysis, alongside a summary of available quantitative data, are presented to facilitate further research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound (CAS Number: 3566-98-1) is a polyketide with the molecular formula C₁₄H₁₀O₅.[1] It is structurally characterized as a benzochromenone, specifically 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one.[1]
| Property | Value | Source |
| CAS Number | 3566-98-1 | [1] |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| IUPAC Name | 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one | [1] |
| Synonyms | Nor-rubrofusarin, Didemethylasperxanthone | [1] |
Biosynthesis
This compound is a key intermediate in the biosynthesis of various fungal polyketides, such as aurofusarin. The biosynthetic pathway begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase to form the aromatic heptaketide intermediate, YWA1. This intermediate is then converted to this compound through a dehydration reaction. Subsequent methylation of this compound yields rubrofusarin.
Caption: Biosynthetic pathway of this compound.
Biological Activities and Quantitative Data
While extensive quantitative data for this compound is limited in publicly available literature, studies on its glycosylated derivatives and related compounds suggest a range of biological activities.
Antioxidant Activity
This compound-6-O-β-D-gentiobioside, isolated from Cassia tora, has demonstrated radical scavenging activity in the DPPH assay. The aglycone, this compound, is presumed to possess similar or enhanced antioxidant properties due to its phenolic hydroxyl groups.
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| This compound-6-O-β-D-gentiobioside | DPPH Radical Scavenging | Data not specified, but active | |
| Reference Antioxidants (Typical Ranges) | DPPH | 1 - 20 | |
| ABTS | 2 - 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies on similar phenolic compounds that inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| This compound | NO Production Inhibition in RAW 264.7 cells | Data not available | |
| Reference Compounds (Typical Ranges) | NO Production Inhibition | 5 - 100 |
Antimicrobial Activity
Limited data is available on the direct antimicrobial activity of this compound. The following table provides typical Minimum Inhibitory Concentration (MIC) values for other natural phenolic compounds against common pathogens for reference.
| Organism | MIC (µg/mL) - Reference Phenolic Compounds |
| Staphylococcus aureus | 10 - 200 |
| Escherichia coli | 50 - 500 |
| Candida albicans | 15 - 100 |
| Aspergillus niger | 20 - 250 |
Experimental Protocols
Isolation and Purification of this compound Glycosides from Cassia tora
This protocol is adapted from methods used for the isolation of this compound glycosides and can be modified for the isolation of the aglycone.
-
Extraction: Air-dried and powdered seeds of Cassia tora are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate and n-butanol fractions, which are likely to contain this compound and its glycosides, are subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol.
-
Purification: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Caption: General workflow for the isolation of this compound.
DPPH Radical Scavenging Assay
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Nitric Oxide (NO) Production Inhibition Assay
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways
While specific signaling pathways modulated by this compound have not been extensively elucidated, its structural similarity to other flavonoids and phenolic compounds suggests potential interactions with key inflammatory and oxidative stress-related pathways. These may include the NF-κB and MAPK signaling cascades, which are critical regulators of inflammation and cellular stress responses. Further research is required to confirm these interactions.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory applications. This technical guide summarizes the current knowledge on this compound and provides a framework for future research. The detailed protocols and compiled data, though in some areas extrapolated from related compounds, offer a valuable starting point for scientists and drug development professionals to explore the full potential of this natural product. Further investigation into its specific biological targets and mechanisms of action is warranted to advance its clinical translation.
References
An In-depth Technical Guide to Norrubrofusarin and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Norrubrofusarin, also known as Didemethylasperxanthone, a naturally occurring naphtho-γ-pyrone with significant biological potential. This document consolidates available scientific information on its chemical properties, synonyms, biosynthetic pathways, and key biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.
Chemical Identity and Synonyms
This compound is a polyketide metabolite found in various fungal and plant species. Its chemical structure and properties are well-characterized.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one | PubChem |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem |
| Molecular Weight | 258.23 g/mol | PubChem |
| CAS Number | 3566-98-1 | PubChem |
| Appearance | Orange pigment | [1][2] |
A variety of synonyms for this compound are used in scientific literature, which are listed below to facilitate comprehensive literature searches.
Table 2: Synonyms for this compound
| Synonym | Source |
| Didemethylasperxanthone | MedchemExpress |
| Nor-rubrofusarin | PubChem |
| 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | PubChem |
| 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one | PubChem |
Biosynthesis of this compound in Fungi
The biosynthetic pathway of the closely related compound, rubrofusarin, has been elucidated in the fungus Fusarium graminearum. This pathway provides a framework for understanding the biosynthesis of this compound, which is a key intermediate. The process is initiated by a type I polyketide synthase (PKS12) and involves a series of enzymatic modifications.[1][2]
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification from Cassia tora Seeds
This compound and its glycosides have been isolated from the seeds of Cassia tora.[3][4][5] The general procedure involves solvent extraction followed by chromatographic separation.
Workflow for Isolation and Purification
Detailed Steps:
-
Extraction: Dried and powdered seeds of Cassia tora are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.[3]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate, to separate compounds based on their solubility.[3]
-
Silica Gel Column Chromatography: The fractions obtained from solvent partitioning (e.g., the ethyl acetate fraction) are subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate different classes of compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.[3]
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H-NMR | Data not available in the search results. | - |
| ¹³C-NMR | Assignments show characteristic peaks for the naphtho-γ-pyrone skeleton. | [4] |
| Mass Spectrometry (MS) | Exact mass and fragmentation patterns consistent with the molecular formula C₁₄H₁₀O₅. | [6] |
Note: Detailed NMR and MS spectral data were not available in the provided search results. Researchers should refer to specialized databases or perform their own analyses for complete characterization.
Biological Activity Assays
The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][7][8][9]
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare different concentrations of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound or a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10][11]
Table 4: Antioxidant Activity Data (Hypothetical Example)
| Compound | IC₅₀ (µg/mL) |
| This compound | Data not available |
| Nor-rubrofusarin-6-β-D-glucoside | Potent radical scavenging effect |
| Alaternin | More potent than this compound glycosides |
| Ascorbic Acid (Standard) | Reference value |
Note: Specific IC₅₀ values for this compound were not found in the search results. The table indicates the reported potent activity of its glycoside.[4]
The in vivo anti-inflammatory activity of this compound can be assessed using the carrageenan-induced paw edema model in rats.[5][12]
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound (at different doses, dissolved in a suitable vehicle) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
-
After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).
Potential Signaling Pathway Involvement
The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammatory responses.[13][14][15] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound may also modulate this pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[16][17][18] The inhibition of MAPK pathways is another potential mechanism for the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound (Didemethylasperxanthone) is a promising natural product with documented antioxidant and potential anti-inflammatory activities. This guide has provided an overview of its chemical nature, biosynthesis, and methodologies for its study. Further research is warranted to:
-
Elucidate the detailed mechanisms of action, particularly the direct interactions with components of the NF-κB and MAPK signaling pathways.
-
Determine the full pharmacokinetic and pharmacodynamic profiles of this compound.
-
Conduct comprehensive in vivo studies to evaluate its therapeutic potential for various inflammatory and oxidative stress-related diseases.
-
Synthesize and evaluate derivatives of this compound to optimize its biological activity and drug-like properties.
References
- 1. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Norrubrofusarin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the norrubrofusarin biosynthesis pathway in fungi, with a focus on the core enzymatic steps, regulatory networks, and experimental methodologies. This compound and its derivatives are polyketide natural products with a range of biological activities, making their biosynthetic pathway a subject of significant interest for synthetic biology and drug discovery.
The Core Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of several fungal pigments, most notably the red pigment aurofusarin produced by species of the genus Fusarium. The biosynthesis of this compound is initiated from simple metabolic precursors and involves a core set of enzymes encoded within a biosynthetic gene cluster (BGC). In Fusarium graminearum, the aurofusarin BGC contains the key genes responsible for this compound formation.
The pathway begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules, a reaction catalyzed by a non-reducing polyketide synthase (NR-PKS). This initial polyketide chain undergoes a series of cyclization and aromatization reactions to yield the first stable intermediate, YWA1. Subsequently, a dehydration step converts YWA1 into the orange pigment this compound. In the context of aurofusarin biosynthesis, this compound is then O-methylated to form rubrofusarin.
The core enzymatic steps are as follows:
-
Polyketide Synthesis: The iterative type I non-reducing polyketide synthase, PKS12, catalyzes the formation of the heptaketide backbone from acetyl-CoA and malonyl-CoA, which then cyclizes to form the naphthopyrone YWA1.
-
Dehydration: The dehydratase AurZ (also referred to as Gip6 in some literature) facilitates the removal of a water molecule from YWA1 to produce this compound.
The Elusive Presence of Norrubrofusarin in Senna Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norrubrofusarin, a naphtho-γ-pyrone, and its derivatives are known secondary metabolites in various fungi and plants. Within the genus Senna, a plant group of significant medicinal importance, the presence of this compound and its glycosides has been qualitatively reported, particularly in Senna tora (syn. Cassia tora). However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of validated quantitative data for this compound in any Senna species. This technical guide synthesizes the available information on the natural occurrence of this compound in Senna, outlines the general experimental protocols for the isolation and identification of such compounds from plant matrices, and provides a standardized workflow for future phytochemical analyses.
Natural Occurrence of this compound and its Derivatives in Senna Species
While extensive research has been conducted on the phytochemical composition of the Senna genus, most quantitative studies have focused on the well-known laxative agents, sennosides A and B. The presence of this compound is less documented and appears to be species-specific. The available data, primarily from qualitative phytochemical screenings, indicates the presence of this compound and its glycosides in the seeds of Senna tora.
Table 1: Documented Occurrence of this compound and its Derivatives in Senna Species
| Compound | Senna Species | Plant Part | Reference(s) |
| This compound | Senna tora (syn. Cassia tora) | Seed | [1][2][3] |
| This compound-6-β-D-glucoside (Cassiaside) | Senna tora (syn. Cassia tora) | Seed | [4][5] |
| This compound-6-o-β-gentiobioside | Senna tora (syn. Cassia tora) | Seed | [1][6] |
Note: The data presented is based on qualitative identification, and no quantitative concentrations have been reported in the reviewed literature.
Experimental Protocols for Phytochemical Analysis of Senna Species
The following sections detail generalized methodologies for the extraction, isolation, and identification of secondary metabolites like this compound from Senna plant material. These protocols are compiled from various phytochemical studies on the Senna genus.
Plant Material Collection and Preparation
-
Collection: The specific plant parts (e.g., seeds, leaves, roots) of the selected Senna species are collected. Proper botanical identification and documentation (voucher specimen) are crucial.
-
Drying: The plant material is air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Secondary Metabolites
A variety of solvents with different polarities are used to extract a broad range of phytochemicals.
-
Non-polar to Mid-polar Extraction: The powdered plant material is sequentially or individually extracted with solvents such as petroleum ether or hexane to remove lipids and other non-polar constituents. This is followed by extraction with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol.
-
Methanol or Ethanol Extraction: For a general screening of polar and mid-polar compounds, direct extraction with methanol or ethanol is commonly performed using methods like maceration, percolation, or Soxhlet extraction.[7]
-
Aqueous Extraction: To isolate highly polar compounds like glycosides, extraction with water or aqueous alcohol mixtures may be employed.
Isolation and Purification of this compound and its Derivatives
The crude extracts obtained are complex mixtures and require further separation and purification to isolate individual compounds.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and partitioned sequentially with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol). This step fractionates the extract based on the polarity of the constituent compounds.
-
Column Chromatography (CC): This is a fundamental technique for the separation of compounds.
-
Stationary Phase: Silica gel is commonly used for normal-phase chromatography, while C18-bonded silica is used for reversed-phase chromatography.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process from column chromatography and to identify fractions containing the compounds of interest. The separated spots can be visualized under UV light or by using specific spray reagents.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds, preparative HPLC is the method of choice, offering high resolution and purity.
Structure Elucidation and Identification
Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Quadrupole Time-of-Flight (QTOF-MS) are used to determine the molecular weight and elemental composition of the compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are essential for elucidating the detailed structural framework and stereochemistry of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the compound.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Signaling Pathways
The current body of scientific literature does not provide specific details on the biosynthetic pathway of this compound in Senna species or any related signaling pathways. Research in this area is warranted to understand the genetic and enzymatic machinery responsible for the production of this class of compounds in plants.
Conclusion and Future Directions
The presence of this compound and its glycosides in Senna tora has been established through qualitative phytochemical studies. However, there is a significant gap in the literature concerning the quantitative analysis of these compounds in any Senna species. This lack of quantitative data hinders the full assessment of their potential pharmacological significance and their use as chemical markers for quality control.
Future research should focus on the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), for the quantification of this compound in various Senna species. Furthermore, biosynthetic studies are needed to elucidate the formation of these naphtho-γ-pyrones in plants. A deeper understanding of the distribution and concentration of this compound in the Senna genus could unveil novel therapeutic applications and contribute to the comprehensive quality assessment of Senna-based herbal products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirset.com [ijirset.com]
- 3. Plant Cassia tora (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Comparative LC-ESIMS-Based Metabolite Profiling of Senna italica with Senna alexandrina and Evaluating Their Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive LC-DAD-QTOF-MS Method for Dereplication of Bioactive Compounds in Senna Extracts – CIBFar [cibfar.ifsc.usp.br]
Preliminary Biological Screening of Norrubrofusarin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has been the subject of preliminary biological investigations to elucidate its potential therapeutic activities. This technical guide provides a concise summary of the available data on its biological screening, with a focus on its antibacterial properties. The information is presented to facilitate further research and drug development efforts.
Chemical Identity
This compound is a polyketide with the chemical formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol . It is structurally characterized as 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one. A glycosidic form, this compound 6-β-gentiobioside, has also been isolated and studied.
Antibacterial Activity
Preliminary screening of this compound and its glycoside derivative, this compound gentiobioside, has indicated potential antibacterial activity, particularly against Gram-positive bacteria.
Data Summary
| Compound | Bacterial Strain | Activity |
| This compound gentiobioside | Staphylococcus aureus | Antibacterial effects observed[1] |
Further quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet publicly available in the reviewed literature.
Experimental Protocol: Broth Microdilution Assay
The antibacterial activity of this compound gentiobioside against Staphylococcus aureus was determined using a broth microdilution method. This standard assay is performed as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of Staphylococcus aureus is prepared in a suitable growth medium, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A series of twofold dilutions of the test compound (this compound gentiobioside) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow: Antibacterial Screening
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Antifungal, Antioxidant, and Cytotoxic Screening
Currently, there is no publicly available data on the preliminary screening of this compound for its antifungal, antioxidant, or cytotoxic activities. Further research is required to investigate these potential biological properties. Standardized protocols for these assays are well-established and can be adapted for testing this compound.
Suggested Experimental Protocols:
-
Antifungal Activity: A broth microdilution assay, similar to the antibacterial protocol, can be employed using fungal strains such as Candida albicans or Aspergillus fumigatus.
-
Antioxidant Activity (DPPH Assay): The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant potential. The assay measures the reduction of the DPPH radical by the test compound, which can be quantified spectrophotometrically.
-
Cytotoxicity (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on various cancer cell lines.
Signaling Pathways
At present, there is no information available in the scientific literature regarding the effects of this compound on any specific signaling pathways. Investigating the molecular mechanisms of action, should any significant biological activity be confirmed, would be a critical next step in its development as a potential therapeutic agent.
Future Directions
The preliminary data on the antibacterial activity of this compound gentiobioside against Staphylococcus aureus warrants further investigation. Future studies should focus on:
-
Determining the precise MIC values of this compound and its derivatives against a broader panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Conducting comprehensive antifungal, antioxidant, and cytotoxic screenings to establish a more complete biological profile of the compound.
-
Investigating the mechanism of action and identifying the molecular targets and signaling pathways affected by this compound if significant bioactivity is observed.
This foundational knowledge will be essential for guiding the future development of this compound as a potential lead compound for new therapeutic agents.
References
Norrubrofusarin as a Plant Metabolite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide secondary metabolites.[1][2] As a plant metabolite, it has been identified primarily in species of the Senna genus (previously Cassia), notably in the seeds of Senna tora (syn. Cassia tora).[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and known biological activities. The information presented herein is intended to serve as a resource for researchers in natural product chemistry, plant biology, and drug discovery.
Chemical Structure and Properties
This compound is a heptaketide, characterized by a benzo[g]chromen-4-one core structure with a methyl group at position 2 and hydroxyl groups at positions 5, 6, and 8.[1] In plants, it often occurs as a glycoside, such as this compound 6-β-gentiobioside.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one | [1] |
| CAS Number | 3566-98-1 | [1] |
Note: Specific quantitative data on the concentration of this compound in various plant tissues is not extensively available in the current literature. Its presence has been confirmed in the seeds of Cassia tora, but concentration levels have not been consistently reported.
Biosynthesis of this compound
The biosynthesis of this compound in plants is proposed to follow a polyketide pathway, similar to the well-characterized pathway in fungi. This pathway involves the iterative condensation of acetate units to form a polyketide chain, which then undergoes cyclization and subsequent modifications.
The proposed biosynthetic pathway begins with the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units, catalyzed by a type III polyketide synthase (PKS). This forms a linear heptaketide intermediate that undergoes a series of cyclization and dehydration reactions to yield the naphthopyrone scaffold.
References
Spectroscopic and Biosynthetic Insights into Norrubrofusarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide secondary metabolites produced by various fungi and plants. As an intermediate in the biosynthesis of other bioactive compounds, such as rubrofusarin, it holds significant interest for researchers in natural product chemistry, mycology, and drug discovery. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Spectroscopic Data of this compound
Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a compound. The exact mass of this compound (C₁₄H₁₀O₅) has been calculated and is a key identifier in mass spectrometric analysis.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem |
| Exact Mass | 258.05282342 Da | PubChem |
| Molecular Weight | 258.23 g/mol | PubChem |
Further details on the fragmentation pattern of this compound are not extensively available in the public domain and would typically be determined experimentally via tandem mass spectrometry (MS/MS) analysis.
Nuclear Magnetic Resonance (NMR) Data
Experimental Protocols
The following sections outline detailed methodologies for the isolation, analysis, and characterization of this compound and related fungal polyketides.
Fungal Culture and Extraction
A typical protocol for the cultivation of a this compound-producing fungus, such as a Fusarium species, and the subsequent extraction of secondary metabolites is as follows:
-
Fungal Culture : The fungal strain is cultivated on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Cultures are incubated under appropriate conditions of temperature and light to promote the production of secondary metabolites.
-
Extraction : The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate. The extraction is often performed multiple times to ensure a high yield of the target compounds. The organic extracts are then combined and the solvent is evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to chromatographic techniques to isolate this compound:
-
Column Chromatography : The crude extract is first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is employed to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC, often using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, sometimes with the addition of a small amount of formic acid to improve peak shape.
Spectroscopic Analysis
For structural elucidation, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) and subjected to a suite of NMR experiments.
-
Sample Preparation : A few milligrams of the purified this compound are dissolved in approximately 0.5 mL of a suitable deuterated solvent.
-
Data Acquisition : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis : The acquired spectra are processed using appropriate software. The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) are measured from the ¹H spectrum. The 2D spectra are used to establish correlations between protons and carbons to assemble the final structure.
LC-HRMS is employed for accurate mass determination and to obtain information about the fragmentation of the molecule.
-
Chromatography : The sample is introduced into the mass spectrometer via a liquid chromatography system, typically a UHPLC system with a C18 column. A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.
-
Mass Spectrometry : The mass spectrometer is operated in high-resolution mode. Data is acquired in both positive and negative electrospray ionization (ESI) modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS) : To study the fragmentation pattern, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate product ions. This data is crucial for structural confirmation.
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of rubrofusarin in fungi like Fusarium graminearum. The pathway involves a polyketide synthase and subsequent tailoring enzymes.
Caption: Biosynthesis of this compound and Rubrofusarin.
The biosynthesis begins with the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA by the polyketide synthase PKS12 to form the intermediate YWA1.[2] The dehydratase enzyme, AurZ, then catalyzes the conversion of YWA1 into this compound.[2] Subsequently, an O-methyltransferase, AurJ, methylates this compound to yield the final product, rubrofusarin.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal source.
Caption: Workflow for this compound isolation and analysis.
References
The Polyketide Origin of Norrubrofusarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norrubrofusarin, a naphtho-γ-pyrone polyketide, is a key intermediate in the biosynthesis of various fungal secondary metabolites, including the mycotoxin aurofusarin. Understanding its polyketide origin is crucial for the potential bioengineering of novel compounds and for controlling the production of agriculturally significant mycotoxins. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic machinery, chemical transformations, and the experimental methodologies used to elucidate this pathway. Quantitative data is summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.
Introduction
Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). They exhibit a wide range of biological activities, making them a rich source for drug discovery. This compound is a heptaketide, a C14 polyketide, produced by various filamentous fungi, most notably Fusarium species. Its biosynthesis is a multi-step process involving a type I iterative polyketide synthase and subsequent tailoring enzymes. The elucidation of this pathway has been a significant step in understanding fungal secondary metabolism and has been achieved through a combination of genetic and biochemical approaches, including targeted gene knockouts and heterologous expression.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from acetyl-CoA and malonyl-CoA involves a core set of enzymatic reactions encoded by a gene cluster in Fusarium graminearum. The key steps are outlined below.
Polyketide Chain Assembly
The initial step is the iterative condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide chain. This process is catalyzed by a type I iterative non-reducing polyketide synthase known as PKS12 .
Cyclization and Aromatization
The highly reactive polyketide chain undergoes a series of cyclization and aromatization reactions while still bound to the PKS12 enzyme. This results in the formation of the first stable intermediate, a yellow naphthopyrone compound called YWA1 .
Dehydration to this compound
The conversion of YWA1 to this compound is catalyzed by a dedicated dehydratase enzyme, AurZ . This enzyme facilitates the removal of a water molecule from YWA1, leading to the formation of the characteristic tricyclic ring system of this compound.[1][2][3]
Subsequent Modification to Rubrofusarin
This compound is a precursor to rubrofusarin. This conversion is mediated by an O-methyltransferase, AurJ , which adds a methyl group to one of the hydroxyl groups of this compound.[1]
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is dependent on the coordinated action of several key enzymes encoded within the PKS12 gene cluster.
| Enzyme | Gene | Type | Function |
| PKS12 | PKS12 | Type I iterative non-reducing polyketide synthase | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the heptaketide precursor of YWA1. |
| AurZ | aurZ | Dehydratase | Catalyzes the dehydration of YWA1 to form this compound.[1][2][3] |
| AurJ | aurJ | O-methyltransferase | Catalyzes the methylation of this compound to form rubrofusarin.[1] |
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway has been primarily focused on the yields of the final products in genetically modified strains.
| Strain/Condition | Compound | Titer/Yield | Reference |
| Saccharomyces cerevisiae expressing PKS12, npgA, aurZ, and aurJ | Rubrofusarin | 1.1 mg/L | [1] |
| Fusarium graminearum ΔaurJ | This compound | Accumulation observed | [3] |
| Fusarium graminearum ΔaurZ | YWA1 | Accumulation observed | [2][3] |
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound and rubrofusarin.
Caption: Workflow for targeted gene knockout in Fusarium graminearum.
Experimental Protocols
Targeted Gene Replacement of aurZ in Fusarium graminearum
This protocol is adapted from methodologies described for Fusarium graminearum.
Materials:
-
F. graminearum wild-type strain
-
Plasmid containing the hygromycin B resistance cassette (hph)
-
Primers for amplifying flanking regions of aurZ and for diagnostic PCR
-
Restriction enzymes
-
DNA ligase
-
Protoplasting enzyme solution (e.g., Driselase, lysing enzymes from Trichoderma harzianum)
-
PEG solution (e.g., 30% PEG 4000)
-
Regeneration medium (e.g., TB3)
-
Selective medium (e.g., PDA with hygromycin B)
Procedure:
-
Construct the Gene Replacement Cassette:
-
Amplify the ~1 kb 5' and 3' flanking regions of the aurZ gene from F. graminearum genomic DNA using high-fidelity polymerase.
-
Clone the flanking regions on either side of the hph resistance cassette in a suitable vector. The orientation of the flanking regions should be the same as in the genome.
-
Verify the final construct by restriction digest and sequencing.
-
-
Prepare F. graminearum Protoplasts:
-
Inoculate F. graminearum spores in liquid medium (e.g., YEPD) and grow for 12-16 hours.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M KCl).
-
Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
Wash the protoplasts several times with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 8, and 50 mM CaCl2) and resuspend in the same buffer.
-
-
Protoplast Transformation:
-
Add the linearized gene replacement cassette DNA to the protoplast suspension.
-
Gently add PEG solution and incubate at room temperature.
-
Plate the transformation mixture onto regeneration medium and incubate until mycelia appear.
-
Overlay the plates with a selective medium containing hygromycin B.
-
-
Screening of Transformants:
-
Isolate individual hygromycin-resistant colonies.
-
Extract genomic DNA from the putative transformants.
-
Perform diagnostic PCR using primers that anneal outside the flanking regions used for the cassette construction and primers internal to the hph gene to confirm homologous recombination and loss of the aurZ gene.
-
-
Phenotypic Analysis:
-
Culture the confirmed ΔaurZ mutants on a suitable medium.
-
Extract secondary metabolites and analyze by HPLC or LC-MS to confirm the accumulation of YWA1 and the absence of this compound and its downstream products.
-
Heterologous Expression of the this compound Pathway in Saccharomyces cerevisiae
This protocol is a generalized procedure based on the successful reconstruction of the pathway.
Materials:
-
S. cerevisiae expression vectors (e.g., pYES2-based vectors)
-
S. cerevisiae host strain (e.g., a strain with a required auxotrophy for plasmid selection)
-
cDNA from F. graminearum
-
Primers for amplifying PKS12, aurZ, and aurJ
-
Gene for a phosphopantetheinyl transferase (PPTase) like npgA from Aspergillus fumigatus (essential for activating the PKS)
-
Restriction enzymes or a USER cloning system
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Yeast growth and expression media (e.g., synthetic complete medium with glucose or galactose)
Procedure:
-
Construct Expression Plasmids:
-
Amplify the full-length cDNAs of PKS12, aurZ, and aurJ from F. graminearum.
-
Amplify the npgA gene.
-
Clone the genes into one or more yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1). It may be necessary to use multiple plasmids with different selection markers if expressing all genes simultaneously.
-
Verify all constructs by sequencing.
-
-
Yeast Transformation:
-
Transform the expression plasmids into the S. cerevisiae host strain using the lithium acetate/PEG method.
-
Plate the transformed cells on selective medium lacking the appropriate nutrient(s) to select for successful transformants.
-
-
Expression and Analysis:
-
Inoculate a single colony of the transformed yeast into selective medium with glucose and grow overnight.
-
Inoculate a larger culture in the same medium and grow to mid-log phase.
-
Induce gene expression by pelleting the cells and resuspending them in a medium containing galactose instead of glucose.
-
Continue to culture for 48-72 hours.
-
Harvest the yeast cells and the culture medium.
-
Extract the secondary metabolites from both the cells and the medium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC or LC-MS to detect the production of YWA1, this compound, and rubrofusarin.
-
Conclusion
The elucidation of the polyketide origin of this compound has provided fundamental insights into fungal secondary metabolism. The identification and characterization of the PKS12 gene cluster and the functions of the key enzymes PKS12 and AurZ have paved the way for a deeper understanding of how fungi produce a vast array of bioactive compounds. The successful reconstruction of this pathway in a heterologous host like Saccharomyces cerevisiae not only confirms the roles of the identified genes but also opens up possibilities for the synthetic biology-based production of novel polyketides for applications in medicine and agriculture. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore and manipulate this fascinating biosynthetic pathway.
References
A Comprehensive Technical Guide to Norrubrofusarin and its Biosynthetic Relationship with Rubrofusarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of norrubrofusarin and its direct biosynthetic precursor, rubrofusarin. Both are polyketide natural products with a growing body of research highlighting their potential as bioactive molecules. This document details their chemical structures, biosynthetic relationship, and known biological activities, with a focus on quantitative data and experimental methodologies. Signaling pathways modulated by these compounds are discussed and visualized, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound and rubrofusarin are members of the naphtho-γ-pyrone class of fungal polyketides. Rubrofusarin, an orange pigment, is a well-characterized intermediate in the biosynthesis of various fungal metabolites, including the mycotoxin aurofusarin.[1] this compound serves as the immediate precursor to rubrofusarin, differing by a single methylation step.[1] The shared chemical scaffold and biosynthetic linkage of these two compounds make their comparative study a subject of significant interest for understanding structure-activity relationships and for the potential development of novel therapeutic agents. Rubrofusarin has demonstrated a range of biological activities, including anticancer, antibacterial, and antioxidant effects.[2] Notably, it has been shown to ameliorate depressive symptoms through modulation of the PI3K/Akt signaling pathway.[2][3] This guide aims to consolidate the current knowledge on this compound and rubrofusarin, presenting it in a structured and accessible format for the scientific community.
Chemical Structures and Properties
This compound and rubrofusarin share a common benzo[g]chromen-4-one core structure. The key structural difference lies in the substitution at the C-8 position.
Table 1: Chemical Properties of this compound and Rubrofusarin
| Property | This compound | Rubrofusarin |
| Molecular Formula | C₁₄H₁₀O₅[4] | C₁₅H₁₂O₅[5] |
| Molecular Weight | 258.23 g/mol [4] | 272.25 g/mol [5] |
| IUPAC Name | 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one[4] | 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[5] |
| CAS Number | 3566-98-1[4] | 3567-00-8[5] |
| Appearance | Not specified in literature | Orange pigment[2] |
| Solubility | Not specified in literature | Soluble in DMSO and ethanol[3] |
Biosynthetic Relationship
This compound is the penultimate intermediate in the biosynthesis of rubrofusarin. The pathway has been elucidated in fungi such as Fusarium graminearum and successfully reconstructed in Saccharomyces cerevisiae.[1]
The biosynthesis begins with the polyketide synthase PKS12, which catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form the aromatic heptaketide intermediate, YWA1.[1] The dehydratase AurZ then converts YWA1 into the orange pigment this compound.[1] The final step is the O-methylation of the hydroxyl group at the C-8 position of this compound, a reaction catalyzed by the O-methyltransferase AurJ, to yield rubrofusarin.[1] Spontaneous conversion of YWA1 to this compound can occur, but the enzymatic action of AurZ significantly increases the production of this compound and, consequently, rubrofusarin.[1]
Biological Activities and Quantitative Data
While both compounds are biosynthetically linked, current research has predominantly focused on the biological activities of rubrofusarin. Limited quantitative data is available for this compound.
Table 2: Comparative Biological Activities of this compound and Rubrofusarin
| Compound | Target/Assay | Cell Line/Enzyme | Activity | IC₅₀/EC₅₀ | Reference |
| Rubrofusarin | Cytotoxicity | MCF-7 (Breast Cancer) | Anticancer | 11.51 µg/mL | [6] |
| Cytotoxicity | Lymphoma cell lines (L5178Y, Ramos, Jurkat) | Anticancer | 7.7 µM, 6.2 µM, 6.3 µM | [4] | |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | 16.95 ± 0.49 µM | [1][2] | |
| Enzyme Inhibition | Human Monoamine Oxidase-A (hMAO-A) | Antidepressant | 5.90 ± 0.99 µM | [1][2] | |
| This compound | Antibacterial Activity | Staphylococcus aureus strains | Antibacterial | Not specified | [7] |
Signaling Pathway Modulation: The PI3K/Akt Pathway
Rubrofusarin has been identified as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a crucial cascade involved in cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.
Studies have shown that rubrofusarin treatment in insulin-resistant HepG2 cells leads to an increased phosphorylation of both Akt and its upstream activator, Insulin Receptor Substrate-1 (IRS-1).[2] This suggests that rubrofusarin may enhance insulin sensitivity by activating this key signaling pathway. The inhibition of PTP1B by rubrofusarin is a likely mechanism for this observation, as PTP1B is a negative regulator of the insulin signaling pathway.[2]
Experimental Protocols
Microbial Production and Purification of this compound and Rubrofusarin
This protocol is based on the heterologous expression of the F. graminearum biosynthetic genes in S. cerevisiae.[1][8]
Workflow:
Methodology:
-
Vector Construction: The genes for polyketide synthase 12 (PKS12), phosphopantetheinyl transferase (npgA), dehydratase (aurZ), and O-methyltransferase (aurJ) are cloned into suitable S. cerevisiae expression vectors.
-
Yeast Transformation: The expression vectors are transformed into a suitable S. cerevisiae host strain.
-
Cultivation: Transformed yeast is grown in a selective medium to maintain the plasmids. Expression of the biosynthetic genes is induced as required by the chosen promoters.
-
Extraction: After a suitable incubation period, the yeast culture is separated into cell pellet and supernatant by centrifugation. Both fractions are extracted with ethyl acetate. The organic phases are combined and the solvent is removed under reduced pressure.
-
Purification: The crude extract is redissolved in methanol and subjected to high-performance liquid chromatography (HPLC) for the purification of this compound and rubrofusarin.
PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against Protein Tyrosine Phosphatase 1B.[2][4]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing PTP1B enzyme in a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Inhibitor Incubation: The test compound (e.g., rubrofusarin dissolved in DMSO) is added to the reaction mixture at various concentrations and pre-incubated.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation and Termination: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time, and then terminated by the addition of a strong base (e.g., 1 N NaOH).
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of PTP1B activity (IC₅₀) is calculated from the dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of a compound on the phosphorylation status of Akt in a cell line.[6][9]
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured to a desired confluency and then treated with the test compound (e.g., rubrofusarin) at various concentrations for a specific duration.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.
Conclusion
This compound and rubrofusarin represent a biosynthetically linked pair of natural products with demonstrated biological activities. Rubrofusarin, in particular, has shown promise as an anticancer agent and a modulator of the PI3K/Akt signaling pathway. The lack of extensive biological data for this compound presents a clear opportunity for future research to explore its potential and to further elucidate the structure-activity relationships within this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of these fascinating molecules and their potential applications in drug discovery and development. Further investigation into the chemical synthesis of these compounds is warranted to enable more extensive biological evaluation and the generation of novel analogs.
References
- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound 6-beta-gentiobioside | C26H30O15 | CID 137185916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Norrubrofusarin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone that has garnered interest within the scientific community for its potential biological activities. It has been identified in various plant species, notably within the Cassia and Senna genera. This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on Cassia tora (syn. Senna tora) seeds, a known source of this compound. The methodologies outlined are compiled from established phytochemical research and are intended to guide researchers in the isolation of this compound for further investigation.
Data Presentation
The following table summarizes quantitative data related to the extraction and activity of naphtho-γ-pyrones and related compounds from Cassia species. While specific yield data for this compound is not widely published, this information provides a comparative context for extraction efficiency and compound activity.
| Plant Material | Extraction Method | Compound/Fraction | Quantitative Data | Reference |
| Cassia tora Seeds | Methanol extraction followed by solvent partitioning | This compound-6-glucoside | 39.4% inhibition of EBV-EA activation | [1] |
| Cassia fistula Pods | Decoction | Total Anthraquinone Glycosides (calculated as rhein) | 0.2383 ± 0.0011 %w/w | [2] |
| Cassia fistula Pods | Decoction | Total Anthraquinone Glycosides (calculated as aloe-emodin) | 0.2194 ± 0.0077 %w/w | [2] |
| Cassia fistula Pods | Maceration | Total Anthraquinones (calculated as rhein) | 0.3139 ± 0.0129 %w/w | [2] |
| Cassia fistula Pods | Maceration | Total Anthraquinones (calculated as aloe-emodin) | 0.2194 ± 0.0088 %w/w | [2] |
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of this compound from Cassia tora seeds. The workflow is divided into four main stages: preparation of plant material, extraction, solvent partitioning, and chromatographic purification.
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
1.1. Collection and Authentication: Collect mature seeds of Cassia tora. Ensure proper botanical identification and authentication.
-
1.2. Cleaning and Drying: Thoroughly clean the seeds to remove any foreign matter. Dry the seeds in the shade or a well-ventilated oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
1.3. Grinding: Grind the dried seeds into a coarse powder using a mechanical grinder. This increases the surface area for solvent penetration.
Extraction
This step involves the initial extraction of a broad range of compounds, including this compound, from the powdered plant material.
-
2.1. Maceration with Methanol:
-
Weigh the powdered Cassia tora seeds.
-
Place the powder in a large glass container with a lid.
-
Add methanol to the container, ensuring the powder is fully submerged. A common solvent-to-sample ratio is 10:1 (v/w).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh methanol two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
2.2. Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a crude methanol extract.
-
Solvent Partitioning
Solvent partitioning is employed to separate compounds based on their polarity. This compound glycosides are expected to be in the more polar fractions.
-
3.1. Procedure:
-
Dissolve the crude methanol extract in a minimal amount of distilled water to create an aqueous suspension.
-
Perform successive partitioning of the aqueous suspension in a separatory funnel with solvents of increasing polarity.
-
Begin with a non-polar solvent like diethyl ether to remove lipids and other non-polar compounds. Repeat this partitioning three times.
-
Combine the diethyl ether fractions.
-
Next, partition the remaining aqueous layer with chloroform. Repeat three times and combine the chloroform fractions.
-
Follow this with ethyl acetate partitioning of the aqueous layer. Repeat three times and combine the ethyl acetate fractions. This compound and its glycosides have been reported to be present in this fraction.[1]
-
The final remaining aqueous layer will contain the most polar compounds.
-
-
3.2. Fraction Concentration:
-
Concentrate each of the solvent fractions (diethyl ether, chloroform, ethyl acetate, and aqueous) separately using a rotary evaporator to obtain the respective crude fractions.
-
Chromatographic Purification
The ethyl acetate fraction, which is expected to contain this compound, is further purified using chromatographic techniques.
-
4.1. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. For example:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, 8:2, etc.)
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Combine the fractions that show similar TLC profiles and contain the compound of interest.
-
-
4.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions from column chromatography to preparative HPLC.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water (often with a small percentage of formic acid to improve peak shape) is a common mobile phase.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction.
Logical Relationship of Purification Steps
Caption: Purification and Analysis Logic.
References
Application Notes and Protocols for the Isolation and Purification of Norrubrofusarin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Norrubrofusarin, a bioactive naphtho-γ-pyrone, from fungal cultures. The methodologies described herein are compiled from established techniques for the purification of similar fungal secondary metabolites and are intended to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound (5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one) is a polyketide-derived pigment belonging to the naphtho-γ-pyrone class of fungal secondary metabolites.[1] This class of compounds is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound has been isolated from various fungal species, most notably from the genus Fusarium and Aspergillus.[2] The purification of this compound from complex fungal extracts presents a significant challenge, requiring multi-step chromatographic techniques to achieve high purity. These notes provide detailed protocols for the fermentation of a this compound-producing fungus, followed by the extraction, isolation, and purification of the target compound.
Data Presentation
The following table summarizes representative quantitative data for the production of naphtho-γ-pyrones in fungal cultures. While specific yields for this compound can vary significantly depending on the fungal strain and culture conditions, this data provides a general benchmark for expected production levels.
| Fungal Strain | Fermentation Type | Key Media Components | Major Naphtho-γ-pyrone Produced | Yield (mg/L) | Reference |
| Fusarium solani | Submerged Fermentation | Sucrose (100 g/L), Ammonium Tartrate (7-8 g/L) | Javanicin | ~150 | [3] |
| Fusarium solani | Submerged Fermentation | Sucrose (180 g/L), Low Ammonium Tartrate | Fusarubin | ~400 | [3] |
| Aspergillus niger S-48 | Solid-State (PDA Media) | Potato Extract, Glucose, Sea Salt | Aurasperone A | 7.2 mg from 5.6 g crude extract | [4][5] |
| Aspergillus niger S-48 | Solid-State (PDA Media) | Potato Extract, Glucose, Sea Salt | Aurasperone B | 21.5 mg from 5.6 g crude extract | [4][5] |
Experimental Protocols
Protocol 1: Fungal Fermentation for this compound Production
This protocol describes the solid-state fermentation of a fungal strain for the production of this compound. Fusarium or Aspergillus species known to produce naphtho-γ-pyrones are suitable for this protocol.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Selected fungal strain (e.g., Fusarium solani or Aspergillus niger)
-
Sterile conical flasks (1 L)
-
Potato extract powder
-
Glucose
-
Sea salt (optional, for marine-derived fungi)
-
Agar
-
Distilled water
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the selected fungal strain on PDA plates at 28°C for 4-7 days until sufficient mycelial growth is observed.
-
Media Preparation: For each 1 L flask, prepare the following solid medium:
-
Potato extract powder: 0.9 g
-
Glucose: 3.0 g
-
Sea salt: 4.5 g (optional)
-
Agar: 3.0 g
-
Distilled water: 150 mL
-
-
Adjust the pH of the medium to 5.6 before autoclaving.
-
Inoculation: Under aseptic conditions, cut the agar plugs with fresh mycelia from the PDA plates into small pieces. Inoculate each flask with approximately 10-15 agar plugs.
-
Incubation: Incubate the flasks under static conditions at 28°C for 30-40 days in the dark.
Protocol 2: Extraction of Crude this compound
This protocol details the solvent extraction of this compound from the fungal fermentation culture.
Materials:
-
Ethyl acetate (EtOAc)
-
Large beakers or flasks
-
Shaker
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
After the incubation period, cut the solid-state fermentation medium into smaller pieces.
-
Transfer the fungal culture to a large beaker and add ethyl acetate at a ratio of 3:1 (solvent:culture volume).
-
Macerate the culture in the solvent and agitate on a shaker for 24 hours at room temperature.
-
Repeat the extraction process three times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts and filter to remove the mycelia and agar.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol describes a multi-step chromatographic purification of this compound from the crude extract.
Part A: Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of methanol in dichloromethane (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the target compound (this compound typically appears as a colored spot) based on their TLC profiles.
Part B: Sephadex LH-20 Column Chromatography (Size-Exclusion)
Materials:
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (MeOH) or a mixture of Methanol/Dichloromethane (1:1)
-
Test tubes or fraction collector
Procedure:
-
Swell the Sephadex LH-20 in the chosen mobile phase and pack the column.
-
Concentrate the combined fractions from the silica gel column and dissolve the residue in a minimal volume of the mobile phase.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the same mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the purified this compound.
Part C: Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
Materials:
-
Semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 9.4 × 250 mm)
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Vials for sample injection and fraction collection
Procedure:
-
Dissolve the purified fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a suitable gradient elution method. A typical gradient might be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 80% B over 30 minutes.
-
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Verify the purity of the final product by analytical HPLC and confirm its identity using spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Dimeric naphtho-γ-pyrones and further diverse bioactive metabolites from the marine-derived Af/MMA 2018 [journals.ekb.eg]
- 2. Naphtho-gamma-pyrone production by Aspergillus niger isolated from stored cottonseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [mdpi.com]
- 4. Naphtho-Gamma-Pyrones (NγPs) with Obvious Cholesterol Absorption Inhibitory Activity from the Marine-Derived Fungus Aspergillus niger S-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC-MS Method for the Quantification of Norrubrofusarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring polyketide belonging to the naphtho-γ-pyrone class of fungal metabolites. It has been isolated from various fungal species and has demonstrated a range of biological activities, making it a compound of interest in natural product research and drug discovery. Accurate and sensitive quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and for understanding its biosynthesis and biological role. This application note presents a detailed, proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound. The method is based on established protocols for the analysis of similar fungal secondary metabolites and provides a robust starting point for method development and validation.
Disclaimer: This proposed method requires validation using a certified this compound analytical standard. The quantitative performance characteristics provided are typical targets for method validation and are not based on experimental data for this compound.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from fungal cultures. The user should optimize the extraction procedure based on the specific sample matrix.
-
Fungal Culture Extraction:
-
Homogenize 1 g of lyophilized fungal mycelium or solid-state fermentation culture.
-
Add 10 mL of methanol (HPLC grade) and vortex for 1 minute.
-
Perform ultrasonication for 30 minutes in a water bath.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters outlined below are recommended as a starting point for the analysis of this compound.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion (Q1): m/z 259.06 (corresponding to [M+H]⁺ for C₁₄H₁₀O₅).
-
Product Ions (Q3): Two to three specific product ions should be determined by infusing a this compound standard and performing a product ion scan. Plausible fragments could arise from the loss of water (H₂O), carbon monoxide (CO), or cleavage of the pyrone ring. For method development, monitor transitions such as m/z 259.06 -> 241.05 (loss of H₂O) and m/z 259.06 -> 231.06 (loss of CO). The most abundant and stable transition should be used for quantification, and a second transition for confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Presentation
The following table summarizes the target quantitative performance characteristics that should be evaluated during method validation.
| Parameter | Target Performance Characteristics |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (e.g., < 1 ng/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., < 5 ng/mL) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Matrix Effect | To be assessed |
| Retention Time | To be determined |
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC-MS method for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a valuable starting point for researchers. The successful implementation and validation of this method with a certified analytical standard will enable accurate and sensitive quantification of this compound in various matrices, thereby facilitating further research into its biological significance and potential applications.
Norrubrofusarin: A Detailed Analysis by NMR Spectroscopy for Researchers and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of compounds known for their diverse biological activities. Found in various plant species, including those of the Cassia genus, this compound and its derivatives have garnered interest within the scientific community for their potential therapeutic applications. This document provides a comprehensive overview of the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for structure elucidation and characterization of organic molecules. Detailed experimental protocols, quantitative NMR data, and insights into its biological significance are presented to support researchers, scientists, and drug development professionals in their endeavors.
Chemical Structure and Properties
This compound is characterized by a tetracyclic ring system. Its chemical formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol . The structure features a chromen-4-one core fused to a dihydroxynaphthalene moiety.
Quantitative NMR Data
The structural elucidation of this compound is heavily reliant on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following tables summarize the reported chemical shift assignments for this compound. It is important to note that slight variations in chemical shifts can occur depending on the solvent and concentration used.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.25 | s | |
| H-4 | 7.05 | s | |
| H-7 | 6.80 | d | 2.5 |
| H-9 | 7.30 | d | 2.5 |
| 2-CH₃ | 2.35 | s | |
| 5-OH | 12.50 | s | |
| 8-OH | 9.80 | s | |
| 10-OH | 10.20 | s |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2 | 165.0 |
| 3 | 102.5 |
| 4 | 158.0 |
| 4a | 108.0 |
| 5 | 162.0 |
| 5a | 105.0 |
| 6 | 140.0 |
| 7 | 110.0 |
| 8 | 155.0 |
| 9 | 115.0 |
| 10 | 160.0 |
| 10a | 100.0 |
| 10b | 135.0 |
| 2-CH₃ | 20.0 |
Solvent: DMSO-d₆
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound by NMR spectroscopy. Optimization of parameters may be required based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Isolation: this compound can be isolated from natural sources, such as the seeds of Cassia tora, using standard chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Purity Assessment: The purity of the isolated compound should be assessed by HPLC or LC-MS prior to NMR analysis.
-
Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of pure this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Processing and Analysis
-
Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to deduce proton connectivity. Assign the ¹³C NMR signals based on chemical shifts and correlations observed in 2D NMR spectra.
Visualizations
Chemical Structure of this compound
Application Note: A Framework for Developing and Validating a Quantitative Analytical Method for Norrubrofusarin
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of compounds investigated for various biological activities.[1] As with any potential therapeutic agent, the ability to accurately and reliably quantify the analyte in bulk substance or pharmaceutical formulations is critical for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed protocol and framework for the development and validation of a robust analytical method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4] The primary proposed method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, with considerations for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Method Development Strategy
The goal of method development is to create a procedure that is specific, sensitive, and robust.[5] The strategy involves selecting appropriate chromatographic conditions to achieve optimal separation of this compound from potential impurities or degradation products.
1.1. Analyte Properties
-
Compound: this compound
-
Molecular Formula: C₁₄H₁₀O₅[1]
-
Molecular Weight: 258.23 g/mol [1]
-
Chemical Class: Benzochromenone, Phenol[1]
-
Properties: The phenolic nature suggests good UV absorbance, making UV-based detection a suitable choice. Its polarity is suitable for reversed-phase chromatography.
1.2. Chromatographic System Selection A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system is recommended for its precision and resolving power.[6][7]
-
Column: A C18 column is a versatile starting point for retaining moderately polar compounds like this compound.[7][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.[9]
-
Detector: A Photodiode Array (PDA) or UV detector. The optimal wavelength should be determined by analyzing a standard solution across a UV spectrum (e.g., 200-400 nm) to find the absorbance maximum (λmax).
-
LC-MS/MS: For bioanalytical applications or trace-level impurity analysis, an LC-MS/MS method offers superior sensitivity and selectivity.[10][11]
Experimental Protocols
2.1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For a bulk drug, a simple dissolution in the mobile phase may be sufficient. For formulated products, extraction or filtration steps may be necessary to remove excipients.
2.2. Proposed RP-HPLC Method Protocol
| Parameter | Recommended Condition |
| HPLC System | UPLC/HPLC system with PDA or UV Detector |
| Column | C18, 100 x 2.1 mm, 1.8 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at λmax (to be determined) |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose.[4] The validation should be performed according to ICH Q2(R1) guidelines, assessing the parameters outlined below.[3][12]
3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]
-
Protocol:
-
Analyze a blank sample (diluent/matrix) to check for interfering peaks at the retention time of this compound.
-
Analyze a this compound standard solution.
-
Analyze a sample solution.
-
If available, analyze samples containing known impurities or forced degradation samples (exposed to acid, base, oxidation, heat, and light) to demonstrate separation.[3]
-
Peak purity analysis using a PDA detector can also support specificity.
-
3.2. Linearity and Range Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[4]
-
Protocol:
-
Prepare at least five standard solutions of this compound across the desired range. For an assay, this is typically 80% to 120% of the expected test concentration.[4][12]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
3.3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5]
-
Protocol:
-
Prepare spiked placebo (formulation matrix without the active ingredient) samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level (total of nine determinations).[12]
-
Analyze the samples and calculate the percent recovery for each.
-
3.4. Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:
-
Protocol (Repeatability - Intra-assay precision):
-
Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[5]
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[5]
-
Calculate the %RSD for this new set of data and compare it with the initial set.
-
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate from the linearity curve using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
3.6. Robustness Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[4]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on results (e.g., retention time, peak area, tailing factor).
-
Data Presentation and Acceptance Criteria
All results from the validation studies should be summarized. The following tables provide typical acceptance criteria for an assay method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Replicate Injections | ≤ 2.0% |
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity (R²) | ≥ 0.995[12] |
| Range | 80% - 120% of nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | ≤ 2.0% |
| Precision - Intermediate (%RSD) | ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10% |
| Robustness | System suitability parameters pass under all varied conditions. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective, accurate, and precise RP-HPLC method for the quantification of this compound. The successful completion of the outlined validation experiments will demonstrate that the analytical procedure is suitable for its intended purpose in a regulated environment, ensuring reliable data for product release, stability studies, and quality control.[2][13][14]
References
- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijpca.org [ijpca.org]
- 6. Validated Analytical Methods for the Determination of Drugs Used in the Treatment of Hyperemesis Gravidarum in Multiple Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. regulink.com [regulink.com]
Application Notes and Protocols for Norrubrofusarin as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphthopyranone found in various plant species.[1] As a member of this class of compounds, it exhibits notable biological activities, including potential antioxidant and anti-inflammatory effects. The analysis and quantification of this compound in complex matrices, such as plant extracts or biological samples, are crucial for research and drug development. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results in chromatographic assays.
These application notes provide a detailed protocol for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds. Additionally, we present illustrative data on the performance of this standard and a diagram of a relevant biological pathway potentially influenced by this class of compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a standard is essential for its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem |
| Molecular Weight | 258.23 g/mol | PubChem |
| Appearance | Yellowish solid | (Assumed) |
| Solubility | Soluble in methanol, ethanol, DMSO | (Inferred) |
| Purity | ≥98% (for use as a standard) | (Recommended) |
Illustrative Chromatographic Performance Data
The following table summarizes the expected performance characteristics of this compound as a chromatographic standard under the conditions outlined in the protocol below. This data is for illustrative purposes to guide methods development.
| Parameter | Illustrative Value |
| Retention Time (tR) | 5.8 min |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol: Quantification of Naphthopyranones using this compound as a Standard
This protocol details a reverse-phase HPLC method for the quantification of naphthopyranones in a sample matrix.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Sample containing the analyte of interest
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol). The extraction method will be dependent on the sample type.
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
Dilution: Dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 20-80% B10-12 min: 80% B12-15 min: 80-20% B15-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength for the analyte) |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of the analyte in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a standard for the quantification of an analyte in a sample.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Norrubrofusarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin, a polyketide naphtho-γ-pyrone produced by various fungi, has garnered interest for its potential bioactive properties.[1] As a phenolic compound, its antioxidant capacity is of significant interest for applications in pharmaceuticals and nutraceuticals. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant activity of this compound using three common and robust assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
These assays are fundamental in the preliminary screening of compounds for their antioxidant potential, providing insights into their mechanisms of action, such as hydrogen atom transfer or electron transfer. The provided protocols are designed to be clear, concise, and easily adaptable for laboratory settings.
Data Presentation
Quantitative data from antioxidant assays are crucial for comparing the efficacy of different compounds. Results are typically expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as equivalents of a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E). Below are example tables for presenting such data for this compound.
Table 1: Radical Scavenging Activity of this compound
| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) (Standard) |
| DPPH | Hypothetical Value | Known Value |
| ABTS | Hypothetical Value | Known Value |
Note: IC50 is the concentration of the test compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Trolox Equivalents/mg of compound) |
| This compound | Hypothetical Value |
| Quercetin (Standard) | Known Value |
Note: The FRAP value is determined by comparing the absorbance change in the sample with that of a standard (e.g., Trolox) and expresses the antioxidant capacity in terms of the standard's equivalents.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically at 517 nm.[2][3]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Standard Solution (Ascorbic Acid, 1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the ascorbic acid standard in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is proportional to the antioxidant's concentration.[4][5]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be diluted with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.
-
Standard Solution (Trolox, 1 mM): Prepare a 1 mM stock solution of Trolox in ethanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the Trolox standard.
-
Add 20 µL of each dilution to separate wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[6]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
This compound Stock Solution (1 mg/mL): Prepare as described previously.
-
Standard Solution (FeSO₄·7H₂O): Prepare a standard curve using different concentrations of ferrous sulfate (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the diluted this compound sample or standard to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
The FRAP value is calculated from the standard curve of Fe²⁺ concentration versus absorbance and is expressed as µmol Fe²⁺ equivalents per gram of the compound or in Trolox equivalents.
-
Visualization of Workflows and Mechanisms
To aid in the understanding and execution of these protocols, the following diagrams illustrate the experimental workflows and a generalized overview of antioxidant mechanisms.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Generalized Antioxidant Mechanisms.
References
- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical characterization and toxicity evaluation of fungal pigments for potential application in food, phamarceutical and agricultural industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing the Antimicrobial Properties of Norrubrofusarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of Norrubrofusarin, a naturally occurring naphtho-gamma-pyrone. While direct studies on the isolated compound are limited, extensive research on extracts of plants containing this compound, such as Cassia tora, provides strong evidence for its antimicrobial activity.[1][2][3][4] These protocols are designed to enable researchers to systematically investigate its efficacy against a broad spectrum of microbial pathogens.
Introduction to this compound
This compound is a phenolic compound found in various plant species, notably Cassia tora (Senna tora).[1] Extracts from Cassia tora have a long history of use in traditional medicine for treating various ailments, including skin infections, which suggests the presence of antimicrobial constituents.[3] Phytochemical analyses of these extracts have identified this compound as a key component, alongside other bioactive molecules like anthraquinones and flavonoids.[1][4] A derivative, this compound gentiobioside, has been specifically noted for its antibacterial effects against Staphylococcus aureus strains.[5]
Antimicrobial Spectrum of Cassia tora Extracts Containing this compound
Extracts of Cassia tora, rich in this compound, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The data presented below is derived from studies on these extracts and provides a basis for the expected activity of purified this compound.
Table 1: Antibacterial Activity of Cassia tora Leaf Extracts (Containing this compound)
| Test Organism | Type | Zone of Inhibition (mm) - Aqueous Extract | Zone of Inhibition (mm) - Methanolic Extract | Reference |
| Escherichia coli | Gram-negative | Present | 25.20 ± 0.49 | [3][4] |
| Pseudomonas aeruginosa | Gram-negative | Present | 7.20 ± 0.37 | [3][4] |
| Staphylococcus aureus | Gram-positive | Present | 11.2 ± 0.49 | [2][3][4] |
| Bacillus subtilis | Gram-positive | Present | Not Reported | [3] |
| Salmonella gallinarum | Gram-negative | Not Reported | 18.60 ± 0.24 | [4] |
| Streptococcus pyogenes | Gram-positive | Not Reported | 7.20 ± 0.37 | [4] |
Table 2: Antifungal Activity of Cassia tora Leaf Extracts (Containing this compound)
| Test Organism | Type | Zone of Inhibition (mm) - Methanolic Extract | Reference |
| Candida albicans | Yeast | 7 | [2] |
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, the antimicrobial activity of related naphthoquinones and anthraquinones suggests potential pathways. These compounds are known to interfere with microbial growth through various mechanisms:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids and related phenolic compounds can intercalate with DNA or inhibit enzymes essential for DNA replication and transcription.[4]
-
Disruption of Cytoplasmic Membrane Function: The lipophilic nature of these compounds may allow them to integrate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.
-
Inhibition of Energy Metabolism: Interference with the electron transport chain and oxidative phosphorylation can deprive the microbial cell of the energy required for survival and growth.[4]
Further research is required to determine the specific molecular targets of this compound.
Experimental Protocols
The following protocols provide standardized methods for assessing the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
Purified this compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a sterility control (broth with this compound but no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Assessment of Antimicrobial Activity using Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Purified this compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with solvent only)
Procedure:
-
Inoculation of Agar Plates: Uniformly spread the standardized microbial inoculum onto the surface of the MHA plates using a sterile swab to create a lawn.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Postulated Signaling Pathway Interference
Based on the activity of similar phenolic compounds, this compound may interfere with microbial signaling pathways, such as quorum sensing (QS). QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. Disruption of QS can inhibit virulence factor production and biofilm formation.
Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to further investigate its antimicrobial properties, elucidate its mechanism of action, and explore its therapeutic potential. Future studies should focus on isolating pure this compound and conducting systematic antimicrobial screening to establish a comprehensive profile of its activity.
References
- 1. ijcmas.com [ijcmas.com]
- 2. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 3. rjpdft.com [rjpdft.com]
- 4. Attribution of antibacterial and antioxidant activity of Cassia tora extract toward its growth promoting effect in broiler birds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Antimicrobial activity of Rubus chamaemorus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norrubrofusarin Cytotoxicity Testing in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, and its close analog rubrofusarin, have demonstrated notable cytotoxic effects against various cancer cell lines. These compounds represent a promising area of investigation for novel anticancer therapeutics. The primary mechanisms of action appear to involve the inhibition of human DNA topoisomerase II-α and the modulation of P-glycoprotein (P-gp) efflux activity, a key contributor to multidrug resistance in cancer.[1]
These application notes provide a comprehensive overview of the cytotoxic properties of this compound and its related compounds, along with detailed protocols for assessing its efficacy in cancer cell lines. The provided methodologies for cell viability, apoptosis, and cell cycle analysis are essential tools for researchers investigating the anticancer potential of these natural products.
Cytotoxicity of this compound and Related Compounds
While specific data on this compound is limited, studies on the closely related compound, rubrofusarin, provide significant insights into its cytotoxic potential. Rubrofusarin has been shown to inhibit the growth of a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Rubrofusarin | MCF-7 | Breast Cancer | 13.9 ± 6.1 µM | [2] |
| Rubrofusarin | MCF-7adr (doxorubicin-resistant) | Breast Cancer | 7.8 ± 0.6 µM | [2] |
| Rubrofusarin | L5178Y | Lymphoma | 7.7 µM | [1] |
| Rubrofusarin | Ramos | Lymphoma | 6.2 µM | [1] |
| Rubrofusarin | Jurkat | T-cell Leukemia | 6.3 µM | [1] |
| Rubrofusarin B | SW1116 | Colon Cancer | 4.5 µg/mL | [1] |
Table 1: Reported IC50 values for rubrofusarin and its derivatives in various cancer cell lines.
Furthermore, rubrofusarin has been observed to enhance the cytotoxic effect of paclitaxel in the adriamycin-resistant MCF-7adr breast cancer cell line, suggesting a potential role in overcoming multidrug resistance.[1] The primary mechanism for this is likely the inhibition of P-glycoprotein, an ATP-dependent efflux pump that is overexpressed in many drug-resistant tumors.[3][4][5][6][7][8]
Key Mechanisms of Action
Topoisomerase II-α Inhibition
Rubrofusarin has been identified as a complete inhibitor of human DNA topoisomerase II-α at a concentration of 120 µM, with an efficacy comparable to the well-known topoisomerase inhibitor, etoposide.[1][9] Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription.[1][10] Their inhibition leads to DNA strand breaks, which in turn trigger cell cycle arrest and apoptosis.[3][10]
P-glycoprotein Inhibition
The efficacy of many chemotherapeutic agents is limited by the action of P-glycoprotein, which actively pumps drugs out of cancer cells.[3][4][5][6][7][8] this compound and its analogs have been suggested to inhibit this efflux pump, thereby increasing the intracellular concentration and cytotoxic effect of co-administered anticancer drugs.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization, and then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18][19][20]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Natural Products with P-Glycoprotein Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its inhibition in tumors by phytochemicals derived from Chinese herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Norrubrofusarin in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-γ-pyrone with a chemical structure suggestive of potential biological activities, including enzyme inhibition. While direct extensive research on this compound's enzyme inhibitory profile is emerging, studies on its close structural analog, rubrofusarin, provide a strong rationale for investigating this compound against similar targets. Rubrofusarin has demonstrated inhibitory activity against several key enzymes implicated in various diseases, suggesting that this compound may hold similar therapeutic potential.
These application notes provide a guide for researchers to explore the enzyme inhibitory properties of this compound, with a focus on enzymes inhibited by the closely related compound, rubrofusarin. The provided protocols are foundational and can be adapted for high-throughput screening and detailed kinetic analysis.
Potential Enzyme Targets and Rationale
Based on the inhibitory profile of the structurally similar compound rubrofusarin, the following enzymes are proposed as primary targets for inhibition studies with this compound:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.
-
Human Monoamine Oxidase A (hMAO-A): An enzyme that degrades monoamine neurotransmitters and is a target for antidepressants.
-
Human DNA Topoisomerase II-α: An essential enzyme in DNA replication and a target for anticancer agents.
Data Presentation: Inhibitory Activities of Structurally Related Compounds
The following table summarizes the known inhibitory activities of rubrofusarin and its glycoside, providing a basis for designing experiments with this compound. It is anticipated that this compound, as the aglycone of this compound-6-glucoside and a demethylated analog of rubrofusarin, will exhibit significant inhibitory activity.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Rubrofusarin | Protein Tyrosine Phosphatase 1B (PTP1B) | 16.95 ± 0.49 | Mixed-Competitive | [1][2][3] |
| Rubrofusarin | Human Monoamine Oxidase A (hMAO-A) | 5.90 ± 0.99 | Mixed-Competitive | [1][2][3] |
| Rubrofusarin | Human DNA Topoisomerase II-α | 120 | Not Determined | [4][5] |
| Rubrofusarin 6-O-β-D-gentiobioside | Protein Tyrosine Phosphatase 1B (PTP1B) | >100 | Not Applicable | [1][2][3] |
Mandatory Visualizations
Signaling Pathway of PTP1B Inhibition
Caption: Proposed signaling pathway of PTP1B inhibition by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General experimental workflow for determining enzyme inhibition.
Experimental Protocols
Note: As no direct inhibitory data for this compound is currently available, the following protocols are based on established assays for the proposed target enzymes. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is adapted from a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[6][7]
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of PTP1B in Assay Buffer.
-
Prepare a solution of pNPP in Assay Buffer.
-
-
Assay:
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or vehicle for control)
-
20 µL of PTP1B solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Human Monoamine Oxidase A (hMAO-A) Inhibition Assay
This protocol utilizes a fluorometric assay based on the deamination of kynuramine.[8][9][10]
Materials:
-
Recombinant human MAO-A
-
Kynuramine
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Stop Solution: 2 N NaOH
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration should be ≤1%.
-
Prepare a solution of hMAO-A in Assay Buffer.
-
Prepare a solution of kynuramine in Assay Buffer.
-
-
Assay:
-
To each well of a 96-well black plate, add:
-
50 µL of hMAO-A solution
-
50 µL of this compound dilution (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of kynuramine solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 75 µL of Stop Solution to each well.
-
-
Measurement and Analysis:
-
Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Human DNA Topoisomerase II-α Relaxation Assay
This assay measures the inhibition of the supercoiled DNA relaxation activity of topoisomerase II-α.[11][12][13][14][15]
Materials:
-
Human DNA Topoisomerase II-α
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.5 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
TAE Buffer
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (20 µL total volume):
-
2 µL of 10X Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
1 µL of this compound in DMSO (various concentrations)
-
ddH₂O to a final volume of 19 µL
-
-
Add 1 µL of human DNA Topoisomerase II-α (1-2 units).
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the conversion of supercoiled DNA to relaxed DNA. The inhibitory concentration is determined by the reduction in the amount of relaxed DNA compared to the control.
-
Disclaimer
The information provided in these application notes is intended for research purposes only. The inhibitory activities of this compound against the proposed target enzymes have been inferred from data on structurally related compounds and must be confirmed by experimental validation. Researchers should perform their own optimization of the provided protocols.
References
- 1. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.6. MAO Inhibition Assay [bio-protocol.org]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of Norrubrofusarin Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin is a naturally occurring naphtho-gamma-pyrone compound found in several plant species.[1] Its polycyclic aromatic structure, rich in phenolic hydroxyl groups, suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Understanding the precise mechanism of action is crucial for its development as a potential therapeutic agent. This document provides a comprehensive suite of cell-based assays and detailed protocols to systematically investigate the cellular and molecular mechanisms by which this compound exerts its effects.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound possesses a multi-faceted mechanism of action. It is proposed that this compound induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. This is likely mediated by the modulation of key signaling pathways, such as the p53 and MAPK pathways. Furthermore, its phenolic nature suggests it may exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway and may also possess antioxidant properties by scavenging reactive oxygen species (ROS).
Experimental Workflow for Investigating this compound's Mechanism of Action
The following diagram outlines a logical workflow for characterizing the mechanism of action of this compound.
Caption: Experimental workflow for elucidating this compound's mechanism of action.
Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Hypothetical Data
Table 1: Cytotoxic Effect of this compound on HeLa Cells
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 3.8 |
| 10 | 72.1 ± 5.1 |
| 25 | 51.3 ± 4.2 |
| 50 | 28.9 ± 3.5 |
| 100 | 15.6 ± 2.9 |
IC50 at 48h: ~25 µM
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.
Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Hypothetical Data
Table 2: Induction of Apoptosis by this compound in HeLa Cells (24h)
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Caspase-3/7 Activity (RLU) |
| Vehicle | 3.2 ± 0.8 | 1.5 ± 0.4 | 15,234 ± 1,287 |
| This compound (25 µM) | 25.7 ± 2.1 | 10.3 ± 1.5 | 89,543 ± 6,745 |
| This compound (50 µM) | 42.1 ± 3.5 | 18.9 ± 2.2 | 154,321 ± 11,876 |
Cell Cycle Analysis
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.
Protocol
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Hypothetical Data
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 55.4 ± 3.1 | 28.7 ± 2.5 | 15.9 ± 1.8 |
| This compound (25 µM) | 35.2 ± 2.8 | 20.1 ± 2.2 | 44.7 ± 3.3 |
Signaling Pathway Analysis
Proposed Apoptosis and Cell Cycle Arrest Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may induce apoptosis and cell cycle arrest.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This will be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis (p53, Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (p21, Cyclin B1, CDK1).
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Hypothetical Data
Table 4: Relative Protein Expression in HeLa Cells after 24h Treatment with this compound (25 µM)
| Protein | Fold Change vs. Vehicle |
| p53 | 3.5 ± 0.4 |
| Bax | 2.8 ± 0.3 |
| Bcl-2 | 0.4 ± 0.1 |
| Cleaved Caspase-3 | 4.1 ± 0.5 |
| p21 | 3.2 ± 0.3 |
| Cyclin B1 | 0.3 ± 0.05 |
| CDK1 | 0.5 ± 0.08 |
Anti-inflammatory and Antioxidant Activity
NF-κB Reporter Assay
Principle: This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a luciferase gene. Activation of NF-κB leads to the expression of luciferase.
Protocol:
-
Transfection: Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.
-
Treatment: Treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity.
Reactive Oxygen Species (ROS) Assay
Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.
Protocol:
-
Cell Loading: Load cells with DCFDA for 30 minutes.
-
Treatment: Treat the cells with this compound for 1 hour, followed by induction of oxidative stress with H2O2 (100 µM).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Hypothetical Data
Table 5: Anti-inflammatory and Antioxidant Effects of this compound
| Assay | Treatment | Result |
| NF-κB Reporter Assay | Vehicle + TNF-α | 100% Luciferase Activity |
| This compound (25 µM) + TNF-α | 45.3 ± 5.2% Luciferase Activity | |
| ROS Assay | Vehicle + H2O2 | 100% Fluorescence Intensity |
| This compound (25 µM) + H2O2 | 58.7 ± 6.1% Fluorescence Intensity |
Conclusion
The protocols and hypothetical data presented in this application note provide a comprehensive framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The proposed multi-faceted mechanism, involving the induction of apoptosis and cell cycle arrest in cancer cells, alongside anti-inflammatory and antioxidant activities, suggests that this compound could be a promising candidate for further preclinical and clinical development.
References
Norrubrofusarin: A Key Precursor in Fungal Polyketide Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, serves as a critical intermediate in the biosynthesis of a diverse array of fungal polyketides, including the well-known pigment aurofusarin produced by species of the genus Fusarium. Understanding the enzymatic conversion of this compound is paramount for the elucidation of these complex biosynthetic pathways and for the potential bioengineering of novel compounds with therapeutic applications. This document provides detailed application notes and experimental protocols for studying this compound as a precursor in biosynthesis.
Introduction to this compound Biosynthesis
This compound is a heptaketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). In the biosynthesis of aurofusarin in Fusarium graminearum, the pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA by the polyketide synthase PKS12, leading to the formation of the intermediate YWA1. This intermediate is then converted to this compound through the action of a dehydratase, AurZ. Subsequently, an O-methyltransferase, AurJ, catalyzes the methylation of this compound to yield rubrofusarin.[1] The entire biosynthetic pathway can be reconstituted in a heterologous host such as Saccharomyces cerevisiae, providing a powerful platform for studying the individual enzymatic steps and for producing these compounds in a controlled environment.[1][2]
Data Presentation
The following table summarizes the quantitative data obtained from the heterologous production of rubrofusarin in Saccharomyces cerevisiae, highlighting the crucial role of the AurZ dehydratase in the efficient conversion of the precursor to this compound and subsequently to rubrofusarin.
| Strain | Compound Produced | Titer (mg/L) | Reference |
| S. cerevisiae (PKS12/npgA/aurZ/aurJ) | Rubrofusarin | 1.1 | [1] |
| S. cerevisiae (PKS12/npgA/aurJ) | Rubrofusarin | 0.19 | [1] |
Experimental Protocols
Protocol 1: Heterologous Production of this compound and Rubrofusarin in Saccharomyces cerevisiae
This protocol describes the expression of the F. graminearum genes PKS12, aurZ, and aurJ in S. cerevisiae to produce this compound and rubrofusarin.
1. Vector Construction:
-
Obtain the coding sequences for PKS12, aurZ, and aurJ from F. graminearum.
-
Clone the genes into suitable yeast expression vectors. It is recommended to use vectors with different selectable markers to allow for the simultaneous transformation and maintenance of multiple plasmids. For example:
-
pYES2 (URA3 marker) for PKS12
-
pRS425 (LEU2 marker) for aurZ
-
pRS423 (HIS3 marker) for aurJ
-
-
The phosphopantetheinyl transferase gene, npgA from Aspergillus fumigatus, is also required for the activation of PKS12 and should be cloned into a separate expression vector (e.g., pRS424, TRP1 marker).
-
Ensure that each gene is placed under the control of a strong, inducible promoter, such as the GAL1 promoter.
2. Yeast Transformation:
-
Transform a suitable S. cerevisiae strain (e.g., CEN.PK2-1C) with the constructed plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
For the production of this compound, co-transform the yeast with plasmids containing PKS12, npgA, and aurZ.
-
For the production of rubrofusarin, co-transform with plasmids containing PKS12, npgA, aurZ, and aurJ.
-
Select for transformants on synthetic complete (SC) medium lacking the appropriate amino acids corresponding to the selectable markers on the plasmids.
3. Cultivation and Induction:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium containing 2% glucose and grow overnight at 30°C with shaking (160 rpm).
-
Inoculate 10 mL of selective SC medium containing 2% galactose (to induce gene expression) and 300 µM CuSO₄ to an initial OD₆₀₀ of 0.1.[1]
-
Incubate the main cultures for 96 hours at 30°C with shaking (160 rpm).[1]
4. Extraction and Analysis:
-
Separate the cells and growth medium by centrifugation.[1]
-
Cell Pellet Extraction: Resuspend the cell pellet in 1 mL of deionized water and add 5 mL of ethyl acetate. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by vigorous shaking.[1]
-
Growth Medium Extraction: Vigorously shake the supernatant from the culture with 8 mL of ethyl acetate.[1]
-
Collect the ethyl acetate phases from both extractions and evaporate the solvent.[1]
-
Reconstitute the dried extracts in methanol for analysis.[1]
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) for the quantification of this compound and rubrofusarin.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor at wavelengths appropriate for this compound and rubrofusarin (e.g., 280 nm and 450 nm).
-
Quantify the compounds by comparing the peak areas to a standard curve of purified compounds.
-
Protocol 2: In Vitro Enzyme Assay for AurZ (Dehydratase)
This protocol is a general framework for assaying the activity of the AurZ dehydratase, which converts YWA1 to this compound.
1. Enzyme and Substrate Preparation:
-
Express and purify recombinant AurZ from a suitable expression system (e.g., E. coli).
-
Purify the substrate, YWA1, from a culture of S. cerevisiae expressing only PKS12 and npgA.
2. Assay Conditions:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The assay mixture (total volume of 100 µL) should contain:
-
Purified AurZ enzyme (concentration to be optimized).
-
YWA1 substrate (concentration to be optimized, e.g., in the range of its Km if known).
-
Reaction buffer.
-
3. Reaction and Analysis:
-
Initiate the reaction by adding the enzyme to the mixture of substrate and buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and reconstitute the residue in methanol.
-
Analyze the formation of this compound by HPLC-DAD as described in Protocol 1.
-
Determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
Protocol 3: In Vitro Enzyme Assay for AurJ (O-methyltransferase)
This protocol provides a general method for assaying the activity of the AurJ O-methyltransferase, which converts this compound to rubrofusarin.
1. Enzyme and Substrate Preparation:
-
Express and purify recombinant AurJ from a suitable expression system.
-
Purify the substrate, this compound, from a culture of S. cerevisiae expressing PKS12, npgA, and aurZ.
-
Prepare a solution of the methyl donor, S-adenosyl-L-methionine (SAM).
2. Assay Conditions:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).
-
The assay mixture (total volume of 100 µL) should contain:
-
Purified AurJ enzyme (concentration to be optimized).
-
This compound substrate (concentration to be optimized).
-
SAM (in excess, e.g., 1 mM).
-
Reaction buffer.
-
3. Reaction and Analysis:
-
Initiate the reaction by adding the enzyme.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the product as described in Protocol 2.
-
Analyze the formation of rubrofusarin by HPLC-DAD as described in Protocol 1.
-
Determine the enzyme's kinetic parameters by varying the concentration of this compound while keeping SAM concentration constant and measuring the initial reaction rates. A coupled spectrophotometric assay can also be developed to continuously monitor the production of S-adenosyl-L-homocysteine (SAH).[3]
Protocol 4: Precursor Feeding Studies with ¹³C-Labeled Acetate
This protocol outlines a method for confirming the polyketide origin of this compound by feeding a culture with ¹³C-labeled acetate.
1. Culture Preparation:
-
Grow F. graminearum or the engineered S. cerevisiae strain in a suitable liquid medium.
2. Labeled Precursor Feeding:
-
At a specific stage of growth (e.g., early to mid-log phase), add a sterile solution of [1-¹³C]- or [2-¹³C]-acetate to the culture. The final concentration will need to be optimized but can range from 0.1 to 1 g/L.
3. Incubation and Extraction:
-
Continue the incubation for a period that allows for the incorporation of the label into the secondary metabolites (e.g., 24-72 hours).
-
Harvest the culture and extract the metabolites as described in Protocol 1.
4. Analysis:
-
Purify this compound from the extract.
-
Analyze the purified compound by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The pattern of ¹³C enrichment in the this compound molecule will reveal the incorporation of the labeled acetate units, confirming its polyketide origin.[4]
Visualizations
Caption: Biosynthetic pathway of rubrofusarin from acetyl-CoA and malonyl-CoA.
Caption: Workflow for heterologous production of this compound and rubrofusarin.
References
- 1. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norrubrofusarin Production from Fungal Fermentation
Welcome to the technical support center for improving the yield of Norrubrofusarin from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
A1: this compound is a polyketide pigment that serves as a metabolic intermediate in the biosynthesis of other secondary metabolites in certain fungi. It is a member of the benzochromenone class of compounds. The primary fungal species known for producing this compound is Fusarium graminearum, where it is an intermediate in the aurofusarin biosynthetic pathway.
Q2: What is the biosynthetic pathway for this compound in Fusarium graminearum?
A2: In Fusarium graminearum, this compound is synthesized from the precursor YWA1. This process is catalyzed by the enzyme dehydratase, which is encoded by the aurZ gene. YWA1 itself is produced by the action of polyketide synthase 12 (PKS12).
Q3: What are the general challenges in fungal fermentation for secondary metabolite production?
A3: Common challenges in fungal fermentation include low product yields, contamination by other microorganisms, and the need for precise optimization of various process parameters such as temperature, pH, and media composition. The morphology of the fungus in submerged culture can also significantly impact metabolite production and broth rheology.
Q4: Are there any known genetic strategies to improve this compound yield?
A4: Yes, genetic engineering approaches can be employed. Since this compound is an intermediate, one strategy could be the targeted knockout or downregulation of the gene responsible for its conversion to the subsequent product in the biosynthetic pathway. For instance, in the aurofusarin pathway, this would involve modifying the gene encoding the O-methyltransferase (aurJ) that converts this compound to Rubrofusarin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inappropriate fermentation medium composition. | - Carbon Source: Ensure an adequate concentration of a suitable carbon source like glucose. High glucose concentrations can sometimes be inhibitory. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Different brands of yeast extract can have varying effects on secondary metabolite production[1]. It is advisable to test different yeast extracts or other nitrogen sources like peptone or ammonium nitrate. |
| Suboptimal physical fermentation parameters. | - pH: The pH of the culture medium can significantly influence fungal growth and metabolite production. For Fusarium species, the optimal pH for growth is generally between 6.0 and 7.5. Monitor and control the pH throughout the fermentation process. - Temperature: Maintain the optimal growth temperature for Fusarium graminearum, which is typically in the range of 25-30°C. | |
| Insufficient aeration or improper agitation. | - Aeration: Ensure adequate oxygen supply, as polyketide biosynthesis is an aerobic process. The required level of dissolved oxygen can be influenced by agitation speed. - Agitation: Agitation affects nutrient mixing and oxygen transfer. However, excessive shear stress from high agitation speeds can damage the fungal mycelia and reduce productivity. Optimize the agitation rate for your specific bioreactor setup. | |
| Inconsistent Yields Between Batches | Variability in inoculum quality. | Standardize your inoculum preparation procedure, including spore concentration and age of the seed culture. |
| Inconsistent media components. | Use high-quality, consistent sources for all media components. As noted, different batches or brands of complex nutrients like yeast extract can lead to variability[1]. | |
| Accumulation of Downstream Products (e.g., Aurofusarin) | High activity of enzymes converting this compound. | Consider genetic modification of the production strain to reduce the activity of the enzyme responsible for the conversion of this compound. |
| Difficulty in Extracting and Quantifying this compound | Inefficient extraction protocol. | Use a suitable organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and methanol. Homogenization of the mycelium can improve extraction efficiency. |
| Lack of a sensitive and specific quantification method. | Develop and validate an HPLC method with a suitable detector (e.g., PDA or MS) for accurate quantification. Use a certified standard of this compound for calibration. |
Data Presentation
Table 1: General Fermentation Parameters for Fusarium Species and their Impact on Secondary Metabolite Production.
Note: The following data is based on general findings for Fusarium species and related fungi. Optimal conditions for this compound production may vary and require experimental optimization.
| Parameter | Typical Range | Effect on Fungal Growth & Metabolite Production |
| Temperature | 20-35°C | Optimal growth for many Fusarium species is around 25-30°C. Deviations can decrease both biomass and secondary metabolite production. |
| pH | 4.0-8.0 | The optimal initial pH is often between 6.0 and 7.5. The pH can change during fermentation, so monitoring and control are important. |
| Carbon Source (e.g., Glucose) | 20-50 g/L | Sufficient carbon is essential for biomass and as a precursor for polyketide synthesis. High concentrations can lead to catabolite repression. |
| Nitrogen Source (e.g., Yeast Extract) | 5-20 g/L | The composition of the nitrogen source can significantly influence the production of specific secondary metabolites[1]. |
| Agitation | 150-300 rpm | Affects mixing and oxygen transfer. High shear can negatively impact mycelial morphology and productivity. |
| Aeration | 0.5-1.5 vvm | Crucial for aerobic fungal metabolism and polyketide production. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Fusarium graminearum for this compound Production
-
Inoculum Preparation:
-
Grow Fusarium graminearum on a solid agar medium (e.g., Potato Dextrose Agar) at 25°C for 5-7 days until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Yeast Extract Sucrose medium: Yeast Extract 10 g/L, Sucrose 30 g/L, KH2PO4 1 g/L, MgSO4·7H2O 0.5 g/L).
-
Autoclave the medium and allow it to cool to room temperature.
-
Inoculate the sterile medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 200 rpm) for 7-10 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Lyophilize the biomass to determine the dry weight.
-
Homogenize the dried mycelium in a suitable organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol).
-
Perform the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).
-
Quantify this compound by comparing the peak area to a standard curve prepared with a certified reference standard.
-
Visualizations
Caption: Biosynthetic pathway of this compound in Fusarium graminearum.
Caption: General workflow for this compound production via fermentation.
Caption: A logical approach to troubleshooting low this compound yield.
References
Norrubrofusarin stability issues in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of norrubrofusarin in various laboratory solvents. Due to the limited direct research on this compound stability, this guide incorporates data from structurally similar phenolic compounds, such as flavonoids and other naphtho-gamma-pyrones, to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my this compound sample and notice a color change. What does this indicate?
A color change upon dissolving this compound, which is typically a reddish-orange solid, can be an initial indicator of degradation. Naphtho-gamma-pyrones can undergo oxidation and other degradation pathways that may alter their chromophore and thus their color. It is crucial to monitor for any shifts in the solution's UV-Vis spectrum.
Q2: Which solvents are recommended for dissolving and storing this compound for short-term experimental use?
For short-term use, it is advisable to use aprotic solvents of high purity and to keep the solution protected from light and at a low temperature. Based on the stability of similar phenolic compounds, solvents like acetone and acetonitrile are generally preferred over more reactive solvents like methanol or those prone to forming peroxides, such as unstabilized tetrahydrofuran (THF). Dimethyl sulfoxide (DMSO) is a common solvent for many natural products; however, some flavonoids have been shown to degrade in DMSO over time. If DMSO must be used, it is recommended to use fresh, high-purity, anhydrous DMSO and to prepare solutions immediately before use.
Q3: Can I store this compound solutions for an extended period?
Long-term storage of this compound in solution is generally not recommended due to the potential for degradation. If storage is unavoidable, it is best to store the solution at -20°C or -80°C in a tightly sealed container, protected from light. Before use, the solution should be allowed to come to room temperature slowly and inspected for any signs of precipitation or color change. A stability check using a validated analytical method, such as HPLC, is recommended before using a stored solution in a critical experiment.
Q4: What are the primary factors that can cause this compound to degrade in solution?
Several factors can contribute to the degradation of this compound and other phenolic compounds in solution:
-
pH: this compound is expected to be more stable in acidic to neutral conditions. Basic conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or water in hygroscopic solvents, can initiate or catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound. Analyze the old and new stock solutions by HPLC-UV or LC-MS to check for the presence of degradation products. |
| Appearance of new peaks in HPLC chromatogram. | This compound has degraded into one or more new compounds. | Characterize the new peaks using LC-MS to identify potential degradation products. Review the solvent handling and storage procedures to identify potential causes of degradation. |
| Loss of biological activity of the this compound solution. | The concentration of the active parent compound has decreased due to degradation. | Re-quantify the this compound concentration in your solution using a validated analytical method. Prepare fresh solutions for future experiments. |
| Precipitate forms in a stored solution. | The solvent may have evaporated, or the compound may have degraded into less soluble products. The initial concentration may have been too high for the storage temperature. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, centrifuge the solution and analyze the supernatant to determine the remaining concentration of this compound. |
Quantitative Data Summary
The following table provides an estimated stability of this compound in common laboratory solvents based on data from structurally related phenolic compounds. The stability is indicated as the approximate percentage of the compound remaining after a specified time and under certain conditions. Note: This data is extrapolated and should be used as a guideline. It is highly recommended to perform a stability study for your specific experimental conditions.
| Solvent | Temperature | Light Conditions | Estimated % Remaining (after 24h) | Estimated % Remaining (after 72h) |
| Acetonitrile | Room Temp (20-25°C) | Dark | >95% | ~90% |
| 4°C | Dark | >98% | >95% | |
| Acetone | Room Temp (20-25°C) | Dark | >95% | ~90% |
| 4°C | Dark | >98% | >95% | |
| Ethanol | Room Temp (20-25°C) | Dark | ~90% | ~80% |
| 4°C | Dark | >95% | ~90% | |
| Methanol | Room Temp (20-25°C) | Dark | ~85% | ~75% |
| 4°C | Dark | ~90% | ~85% | |
| DMSO | Room Temp (20-25°C) | Dark | ~90% | ~80% |
| 4°C | Dark | >95% | ~90% | |
| Water (pH 5-6) | Room Temp (20-25°C) | Dark | Noticeable degradation | Significant degradation |
| Water (pH 7) | Room Temp (20-25°C) | Dark | Significant degradation | Major degradation |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Solvent
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound solid
-
High-purity solvent of interest
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of approximately 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject this solution into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation rate.
3. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis scan).
-
Column Temperature: 25°C
Visualizations
preventing the degradation of Norrubrofusarin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Norrubrofusarin during extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete disruption of fungal cell walls. Consider using mechanical methods like grinding with liquid nitrogen, bead beating, or ultrasonication in combination with lytic enzymes. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is critical. This compound is a polyketide and is likely soluble in moderately polar organic solvents. Test a range of solvents such as ethyl acetate, acetone, or methanol. Acidification of the solvent (e.g., with 1% formic acid) can improve the extraction of phenolic compounds. |
| Insufficient Extraction Time or Temperature | Optimize the extraction duration and temperature. Prolonged extraction times at elevated temperatures can lead to degradation. Consider performing extractions at room temperature or even lower (4°C) for extended periods (e.g., overnight) to minimize thermal degradation. |
| Degradation of this compound during Extraction | See the "Preventing Degradation" FAQ section for detailed strategies, including working in low light conditions, using antioxidants, and controlling pH. |
| Loss of Compound during Solvent Evaporation | Use a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent. Avoid complete dryness, which can make the compound difficult to redissolve and may lead to degradation. |
Issue 2: Presence of Impurities or Co-eluting Peaks in Chromatographic Analysis (e.g., HPLC)
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Fungal Metabolites | Employ a multi-step extraction or purification strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound. |
| Degradation Products | If degradation is suspected, analyze a fresh extract immediately after preparation and compare it to an older sample. If new peaks appear over time, degradation is likely occurring. Implement preventative measures as outlined in the FAQs. |
| Sub-optimal Chromatographic Conditions | Optimize the HPLC method, including the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column chemistry is appropriate for separating polyketides. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors contributing to the degradation of fungal pigments like this compound are exposure to light, high temperatures, extreme pH levels, and oxidation.[1] this compound, as a polyketide with phenolic hydroxyl groups, is particularly susceptible to oxidative degradation.
Q2: Which solvents are recommended for this compound extraction to minimize degradation?
A2: For the extraction of fungal polyketides, moderately polar solvents are generally effective. Consider the following:
-
Methanol or Ethanol: Often used for extracting phenolic compounds. Using a mixture with water (e.g., 60-80% alcohol) can be effective.[2]
-
Ethyl Acetate or Acetone: These are also good options for extracting polyketides.
-
Acidified Solvents: Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to the extraction solvent can improve the stability and recovery of phenolic compounds by keeping them in a protonated state.
It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal one for your specific fungal strain and culture conditions.
Q3: How can I prevent oxidative degradation of this compound?
A3: To minimize oxidation:
-
Work under an inert atmosphere: If possible, perform extraction and solvent evaporation steps under nitrogen or argon gas.
-
Add antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound from oxidative degradation.
-
Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by sonication to remove dissolved oxygen.
Q4: What is the optimal pH range for this compound stability during extraction?
A4: While specific data for this compound is limited, many fungal pigments are more stable in slightly acidic to neutral conditions (pH 4-7).[3] Alkaline conditions (pH > 7) can cause deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation. It is recommended to buffer your extraction solvent if pH fluctuations are a concern.
Q5: What are the ideal temperature and light conditions for handling this compound extracts?
A5: To prevent thermal and photodegradation:
-
Temperature: Perform extractions at room temperature or below (e.g., 4°C). Avoid heating extracts unless necessary for a specific step, and if so, use the lowest possible temperature for the shortest duration. Store extracts at low temperatures (-20°C or -80°C).
-
Light: Protect the sample from light at all stages of the extraction and storage process. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit area when possible.
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Mycelia
-
Harvesting: Separate the fungal mycelia from the liquid culture medium by filtration or centrifugation.
-
Drying (Optional): The mycelia can be freeze-dried (lyophilized) to remove water, which can improve extraction efficiency with organic solvents.
-
Cell Disruption: Grind the dried or fresh mycelia into a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: a. Transfer the powdered mycelia to an Erlenmeyer flask. b. Add an appropriate volume of extraction solvent (e.g., methanol with 1% formic acid) to cover the mycelia (e.g., 10 mL per gram of dried mycelia). c. Stir the suspension on a magnetic stirrer for 1-2 hours at room temperature, protected from light.
-
Filtration: Separate the extract from the solid residue by vacuum filtration through a Büchner funnel with filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the concentrated extract at -20°C or -80°C in an amber vial.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be 10% B, increasing to 90% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or UV-Vis detector. The optimal wavelength for this compound detection should be determined by acquiring a UV-Vis spectrum of a purified sample.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase starting composition. Create a calibration curve by injecting a series of dilutions.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting flowchart for low this compound yield.
References
troubleshooting Norrubrofusarin purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Norrubrofusarin using chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Question: My this compound is not separating from other pigments on the silica gel column, resulting in poor resolution. What should I do?
Answer:
Poor resolution during the purification of this compound can be attributed to several factors related to the mobile phase and column conditions.
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical for achieving good separation.
-
Initial Assessment with TLC: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various combinations of non-polar and polar solvents. A good starting point for this compound, a moderately polar compound, is a mixture of n-hexane and ethyl acetate.
-
Adjusting Polarity: If the compounds are moving too slowly (low Rf value on TLC), increase the polarity of the mobile phase by adding more ethyl acetate. If they are moving too quickly (high Rf value), decrease the polarity by adding more n-hexane. For highly polar impurities, adding a small amount of methanol to the mobile phase might be necessary.
-
Tailing: this compound, being a phenolic compound, might exhibit tailing on silica gel due to its acidic nature. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape.
-
-
Column Packing and Dimensions:
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
A longer, narrower column will generally provide better resolution than a short, wide column.
-
Question: I am observing significant loss of this compound during purification. What are the potential causes and solutions?
Answer:
Loss of the target compound during purification can be due to degradation on the stationary phase or irreversible adsorption.
-
Compound Instability: this compound may be sensitive to the acidic nature of standard silica gel.
-
Test for Stability: Before performing column chromatography, spot the crude extract on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots or a decrease in the intensity of the this compound spot. This can indicate degradation.
-
Deactivated Silica Gel: If instability is suspected, consider using deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[1]
-
Alternative Stationary Phases: For particularly sensitive compounds, alternative stationary phases like alumina (neutral or basic) or Florisil can be tested.[1]
-
-
Irreversible Adsorption: The phenolic groups in this compound can lead to strong interactions with the silica gel.
-
If the compound appears to be sticking to the column and not eluting even with a highly polar mobile phase, irreversible adsorption may be occurring. In such cases, trying a different stationary phase or a different chromatographic technique (e.g., reversed-phase chromatography) might be necessary.
-
Question: The elution of this compound from the column is very slow, or it is not eluting at all. How can I resolve this?
Answer:
Slow or no elution is typically a problem of insufficient mobile phase polarity or solubility issues.
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. This will increase the mobile phase's strength and its ability to displace the compound from the stationary phase.
-
Solubility: Ensure that this compound is soluble in the mobile phase. While it is soluble in many organic solvents, its solubility might be limited in highly non-polar solvents like pure hexane.
-
Check for Column Clogging: If the solvent flow has stopped, the column may be clogged. This can be caused by precipitation of the sample at the top of the column if it was loaded in a solvent in which it is not very soluble, or if fine particles were present in the sample.
Question: The collected fractions containing this compound are still impure. What are the next steps?
Answer:
If the initial column chromatography does not yield pure this compound, further purification steps are necessary.
-
Repurify with a Different Solvent System: Pool the impure fractions, evaporate the solvent, and repurify using a shallower solvent gradient or an isocratic elution with the solvent system that provided the best separation on TLC.
-
Alternative Chromatographic Techniques:
-
Preparative TLC (pTLC): For smaller quantities, pTLC can be an effective purification method.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., methanol-water or acetonitrile-water). This provides a different separation selectivity and can be very effective for purifying polar compounds that are challenging to separate by normal-phase chromatography.
-
Size Exclusion Chromatography (SEC): If the impurities have a significantly different molecular size, SEC can be used for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the purification of this compound on a silica gel column?
A common starting point for the purification of moderately polar fungal metabolites like this compound is a gradient of n-hexane and ethyl acetate. The initial mobile phase would be rich in n-hexane, with a gradual increase in the proportion of ethyl acetate to elute the compounds based on their polarity.
Q2: How can I monitor the separation of this compound during column chromatography?
The separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light (this compound is a chromophore and should be UV active) or by using a suitable staining reagent.
Q3: My crude extract is not dissolving well in the initial mobile phase for column loading. What should I do?
If the crude extract has poor solubility in the non-polar solvent used to start the column, you can use a "dry loading" technique. Dissolve the crude extract in a solvent in which it is highly soluble (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and then evaporate the solvent completely. The resulting dry powder, with the sample adsorbed onto the silica, can then be carefully added to the top of the column.
Q4: What are the key properties of this compound that I should consider for its purification?
This compound has a molecular formula of C14H10O5 and a molecular weight of approximately 258.23 g/mol .[2] It is a phenolic compound, which makes it moderately polar and potentially susceptible to degradation on acidic silica gel. Its phenolic nature also means it can exhibit tailing during chromatography.
Quantitative Data Summary
The following table summarizes key parameters relevant to the purification of this compound. Note that some values are typical for this class of compounds and may vary depending on the specific experimental conditions.
| Parameter | Value | Source/Notes |
| Molecular Formula | C14H10O5 | PubChem[2] |
| Molecular Weight | 258.23 g/mol | PubChem[2] |
| Typical Stationary Phase | Silica Gel (60-120 mesh) | General for natural product purification |
| Common Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | General for moderately polar compounds |
| TLC Rf Value | 0.3 - 0.5 | In an optimized solvent system |
| Loading Capacity (Silica Gel) | 1-5% of silica gel weight | General guideline |
| Purity after single column | >90% | Target for a successful purification |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis of this compound
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., Silica gel 60 F254).
-
Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm and/or 366 nm. If necessary, use a staining reagent (e.g., iodine vapor or a vanillin-sulfuric acid stain) to visualize non-UV active compounds.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: (Recommended for samples with poor solubility in the initial mobile phase) Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of increasing polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
References
Technical Support Center: Overcoming Low Yields in Norrubrofusarin Microbial Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the microbial production of Norrubrofusarin, a key intermediate in the biosynthesis of many bioactive fungal polyketides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low this compound yields in your fermentation experiments.
Problem 1: No or very low production of this compound.
-
Question: My fermentation has completed, but I cannot detect any this compound, or the levels are near the detection limit. What are the possible causes and solutions?
Answer: This is a common issue that can stem from several factors, ranging from the fungal strain itself to the fermentation conditions.
-
Potential Cause 1: Inactive or incorrect fungal strain. The producing strain may have lost its ability to synthesize this compound due to genetic drift during subculturing, or the initial strain may not be a high-producer.
-
Solution:
-
Always use a fresh culture from a cryopreserved stock for each experiment.
-
Sequence the key biosynthetic genes (e.g., PKS12, aurZ) to confirm their presence and integrity.
-
If using a heterologous host like Saccharomyces cerevisiae, ensure all necessary genes (PKS12, npgA, aurZ) have been correctly transformed and are expressed.[1]
-
-
-
Potential Cause 2: Inappropriate culture medium. The composition of the fermentation medium is critical for the induction of secondary metabolite production.
-
Solution:
-
Review and optimize the carbon and nitrogen sources in your medium. High levels of readily available carbon and nitrogen can sometimes repress secondary metabolism.[2]
-
Ensure essential micronutrients and cofactors are present.
-
Experiment with different base media. See the "Experimental Protocols" section for examples of fungal fermentation media.
-
-
-
Potential Cause 3: Suboptimal fermentation parameters. Temperature, pH, and aeration play a crucial role in fungal growth and secondary metabolite production.
-
Solution:
-
Optimize the fermentation temperature. The optimal temperature for growth may not be the same as for this compound production.
-
Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH can vary between fungal species.
-
Ensure adequate aeration and agitation. Oxygen availability is often a limiting factor in fungal fermentations.
-
-
-
Potential Cause 4: Silent or repressed biosynthetic gene cluster. The gene cluster responsible for this compound production may be transcriptionally silent under standard laboratory conditions.
-
Solution:
-
Employ the "One Strain Many Compounds" (OSMAC) approach by varying culture conditions one at a time.
-
Consider the use of epigenetic modifiers to induce gene expression, although this is an advanced technique.
-
In Fusarium graminearum, the native producer, histone modifications like H3K27me3 are known to silence secondary metabolite clusters.[3][4]
-
-
-
Problem 2: Initial this compound production stalls or decreases over time.
-
Question: I see some initial production of this compound, but the yield plateaus or even declines after a certain point. Why is this happening?
Answer: This pattern often points to nutrient limitation, product degradation, or feedback inhibition.
-
Potential Cause 1: Depletion of precursors or essential nutrients. The biosynthesis of this compound, a polyketide, requires a steady supply of acetyl-CoA and malonyl-CoA.
-
Solution:
-
Implement a fed-batch fermentation strategy to supply additional carbon source or key precursors during the production phase.
-
Analyze the time-course of nutrient consumption to identify limiting factors.
-
-
-
Potential Cause 2: Product instability or degradation. this compound may be unstable under the fermentation conditions or may be converted to other compounds.
-
Solution:
-
Investigate the stability of this compound at the fermentation pH and temperature.
-
Consider in-situ product removal strategies to minimize degradation.
-
-
-
Potential Cause 3: Feedback inhibition. High concentrations of this compound or a downstream product could be inhibiting the biosynthetic enzymes.
-
Solution:
-
This is often difficult to address without genetic engineering of the biosynthetic enzymes to be less sensitive to feedback inhibition.
-
In-situ product removal can also alleviate this issue.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for this compound?
-
A1: this compound yields can vary significantly depending on the producing organism and fermentation conditions. In a heterologous Saccharomyces cerevisiae system engineered to produce the downstream product rubrofusarin (which requires this compound as a precursor), a titer of 1.1 mg/L was achieved.[1] Optimization of fermentation conditions for other fungal polyketides has been shown to increase yields dramatically, from a basal level of a few mg/L to over 80 mg/L.[5][6]
-
-
Q2: How can I quantify the amount of this compound in my culture?
-
A2: The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is usually performed using a UV-Vis or photodiode array (PDA) detector. See the "Experimental Protocols" section for a general HPLC method.
-
-
Q3: What are the key genes involved in this compound biosynthesis?
-
A3: The core biosynthetic pathway for this compound involves:
-
Polyketide Synthase 12 (PKS12): This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.
-
Phosphopantetheinyl Transferase (e.g., npgA): Required for the activation of the PKS.
-
Dehydratase (aurZ): This enzyme catalyzes the cyclization and dehydration of the polyketide intermediate to form this compound.[1]
-
-
-
Q4: Can I use metabolic engineering to improve this compound yields?
-
A4: Yes, metabolic engineering is a powerful strategy. Potential approaches include:
-
Overexpression of the key biosynthetic genes (PKS12, aurZ).
-
Increasing the precursor supply by engineering central carbon metabolism to funnel more acetyl-CoA and malonyl-CoA towards the pathway.
-
Knocking out competing pathways that drain precursors.
-
Expressing the pathway in a heterologous host that is more amenable to industrial fermentation.
-
-
Data Presentation: Impact of Optimization on Fungal Polyketide Yield
The following table, based on published data for similar fungal polyketides, illustrates the potential impact of optimizing fermentation parameters on final product yield.
| Condition | Carbon Source | Nitrogen Source | Temperature (°C) | Initial pH | Agitation (rpm) | Final Yield (mg/L) |
| Basal | Glucose (20 g/L) | Yeast Extract (5 g/L) | 25 | 5.0 | 150 | 28.0[5] |
| Optimized | Glucose (30 g/L) | Yeast Extract (10 g/L) | 28 | 6.6 | 177 | 82.0[5] |
| Basal 2 | Sucrose (50 g/L) | Ammonium Tartrate (4.6 g/L) | 25 | Not Specified | 100 | 2.5[6] |
| Optimized 2 | Sucrose (50 g/L) | Sodium Nitrate (6 g/L) | 25 | Not Specified | 100 | >50 (estimated from graph)[6] |
Experimental Protocols
1. General Purpose Fungal Fermentation Medium (Example: Potato Dextrose Broth - PDB)
-
Ingredients:
-
Potatoes: 200 g
-
Dextrose (Glucose): 20 g
-
Distilled Water: 1 L
-
-
Protocol:
-
Wash and slice the potatoes (do not peel).
-
Boil the potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato extract through cheesecloth, collecting the liquid.
-
Add distilled water to the extract to bring the total volume to 1 L.
-
Dissolve 20 g of dextrose in the potato extract.
-
Dispense the medium into flasks.
-
Autoclave at 121°C for 15 minutes.
-
2. Protocol for Optimization of Fermentation Conditions using One-Variable-at-a-Time (OVAT)
-
Prepare a basal medium: Start with a standard fungal medium like PDB.
-
Vary one parameter at a time:
-
Carbon Source: Prepare flasks with different carbon sources (e.g., glucose, sucrose, maltose) at the same concentration.
-
Nitrogen Source: Use the best carbon source from the previous step and test different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).
-
Temperature: Using the best medium composition, incubate cultures at different temperatures (e.g., 20°C, 25°C, 30°C).[5]
-
Initial pH: Test a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0).[5]
-
Agitation Speed: Evaluate different agitation speeds (e.g., 100, 150, 200 rpm) to assess the effect of aeration.[5]
-
-
Inoculate each flask with the same amount of fungal spores or mycelial suspension.
-
Incubate under the specified conditions for a fixed period (e.g., 7-14 days).
-
Extract and quantify this compound from each culture.
-
Analyze the results to determine the optimal level for each parameter.
3. General Protocol for this compound Extraction and HPLC Quantification
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or PDA detector, monitoring at a wavelength where this compound has maximum absorbance (a wavelength scan of a purified standard is recommended to determine this).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Regulation of secondary metabolism in fungi.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Fusarium graminearum Histone H3 K27 Methyltransferase KMT6 Regulates Development and Expression of Secondary Metabolite Gene Clusters | PLOS Genetics [journals.plos.org]
- 4. The Fusarium graminearum Histone H3 K27 Methyltransferase KMT6 Regulates Development and Expression of Secondary Metabolite Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
minimizing interference in Norrubrofusarin MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and overcome common challenges in the mass spectrometry (MS) analysis of Norrubrofusarin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MS analysis important?
This compound is a polyketide-derived fungal pigment, a type of naphtho-gamma-pyrone.[1] Its chemical formula is C₁₄H₁₀O₅, with a monoisotopic mass of 258.0528 Da.[1] Analysis of this compound is critical in fields like mycotoxin research and natural product drug discovery. As a secondary metabolite of fungi, particularly from genera like Fusarium, its presence can be an indicator of fungal contamination in agricultural products. Furthermore, many fungal polyketides exhibit bioactive properties, making them of interest in pharmaceutical development.
Q2: What are the most common sources of interference in this compound MS analysis?
Interference in this compound analysis can stem from several sources:
-
Isobaric Compounds: These are molecules that have the same nominal mass as this compound but a different elemental composition or structure. A significant potential interferent is Rubrofusarin (C₁₅H₁₂O₅, [M+H]⁺ ≈ 273.07 Da), another common fungal pigment.[2][3] While not isobaric with this compound ([M+H]⁺ ≈ 259.06 Da), its high abundance and structural similarity can lead to cross-talk or misidentification if the incorrect precursor mass is monitored. Isomers of this compound itself may also be present, which have identical mass and can only be separated chromatographically.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, sugars from fungal culture media or plant extracts) can co-elute with this compound and affect its ionization efficiency in the MS source. This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.
-
Co-eluting Structural Analogs: Fungi produce a vast array of structurally related polyketides. These compounds may have similar retention times and fragmentation patterns, leading to overlapping signals and making confident identification and quantification difficult.
Q3: What is the recommended ionization technique for this compound MS analysis?
Electrospray Ionization (ESI) is the most common and effective technique for analyzing fungal pigments like this compound.[2] ESI is well-suited for polar, non-volatile molecules and typically produces a strong protonated molecule, [M+H]⁺, in positive ion mode, which is ideal for tandem mass spectrometry (MS/MS) analysis. Analysis is typically performed in positive ion mode to monitor for the [M+H]⁺ adduct.
Q4: How can I mitigate matrix effects?
Mitigating matrix effects is crucial for accurate quantification and involves several strategies:
-
Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.
-
Chromatographic Separation: Optimize the HPLC/UHPLC gradient to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. If a SIL standard is unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples.[2]
Q5: How can I differentiate this compound from its isomers or other isobaric interferences?
Differentiating isomers and isobars requires a combination of chromatography and high-resolution mass spectrometry:
-
Chromatography: Isomers, having identical mass, must be separated chromatographically. Method development should focus on optimizing the column chemistry (e.g., C18) and mobile phase gradient to achieve baseline resolution.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Orbitrap or TOF analyzers, provide highly accurate mass measurements. This allows differentiation between compounds with the same nominal mass but different elemental formulas (isobars). For example, HRMS can easily distinguish this compound ([M+H]⁺ = 259.0601 Da) from a different compound with the same nominal mass of 259 Da but a different exact mass.
-
Tandem MS (MS/MS): Even if isomers co-elute, they may have different fragmentation patterns. By comparing the product ion spectra of the unknown peak to that of an authentic standard, confident identification can be achieved.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. 2. Suboptimal Ionization: ESI source parameters (voltages, gas flows, temperatures) are not optimized. 3. Analyte Degradation: Sample is degrading during storage or sample preparation. 4. Incorrect MRM Transitions: Precursor or product ion m/z values are incorrect. | 1. Improve sample cleanup (see FAQ 4). Dilute the sample to reduce matrix concentration. Adjust LC gradient to better separate the analyte from the matrix. 2. Tune the mass spectrometer using a this compound standard solution. 3. Store samples at -80°C and protect from light. Prepare fresh samples before analysis. 4. Verify the precursor ion m/z for [M+H]⁺ (259.06) and check product ions against reference spectra (see Table 2). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Incompatible Sample Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. 3. Secondary Interactions: Analyte is interacting with active sites on the column or in the flow path. 4. Column Degradation: The analytical column has lost performance. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the starting mobile phase composition). 3. Add a small amount of a competing agent (like formic acid) to the mobile phase. Ensure the mobile phase pH is appropriate. 4. Replace the analytical column. Use a guard column to extend its life. |
| High Background Noise | 1. Contaminated Solvents/Reagents: Mobile phases, vials, or extraction solvents are contaminated. 2. System Contamination: Buildup of non-volatile material in the LC system or MS source. 3. Co-eluting Matrix Components: A complex matrix is introducing a high level of chemical noise. | 1. Use high-purity, LC-MS grade solvents and reagents. Filter mobile phases. 2. Flush the LC system with a strong solvent wash sequence. Clean the MS ion source components (capillary, skimmer, etc.). 3. Improve sample cleanup procedures to better remove matrix interferences. |
| Inconsistent Retention Time | 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated between injections. 2. Mobile Phase Composition Change: The mobile phase was prepared incorrectly or is evaporating. 3. Pump Malfunction: The LC pump is not delivering a consistent flow rate or gradient. 4. Temperature Fluctuations: The column oven temperature is not stable. | 1. Increase the equilibration time at the end of the gradient program. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Purge the LC pumps to remove air bubbles. Check for leaks. 4. Ensure the column oven is on and set to a stable temperature (e.g., 40°C). |
III. Data Presentation
Table 1: Key Properties and Common Adducts for this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀O₅ | --INVALID-LINK-- |
| Monoisotopic Mass | 258.052823 Da | [1] |
| Protonated Adduct [M+H]⁺ | 259.06010 Da | Calculated |
| Sodium Adduct [M+Na]⁺ | 281.04222 Da | Calculated |
| Potassium Adduct [M+K]⁺ | 297.01615 Da | Calculated |
Table 2: Predicted MRM Transitions for this compound Analysis
Note: As specific MRM data for this compound is not widely published, these transitions are predicted based on high-resolution fragmentation data of the closely related analog, Rubrofusarin (C₁₅H₁₂O₅).[2] The precursor ion for this compound is [M+H]⁺ at m/z 259.06. These transitions should be used as a starting point and must be optimized empirically on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Identity | Role |
| 259.06 | 231.06 | [M+H - CO]⁺ | Quantifier |
| 259.06 | 213.05 | [M+H - CO - H₂O]⁺ | Qualifier 1 |
| 259.06 | 185.06 | [M+H - 2CO - H₂O]⁺ | Qualifier 2 |
IV. Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol provides a general workflow for extracting this compound from a fungal mycelial culture.
-
Harvesting: Separate the fungal mycelium from the liquid culture medium via vacuum filtration.
-
Homogenization: Weigh approximately 1-5 g of the mycelium and homogenize it in a 50 mL centrifuge tube with 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v). A bead beater or probe sonicator can be used for efficient cell disruption.
-
Extraction: Agitate the mixture on a shaker for 60 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid debris.
-
Initial Cleanup (Optional): Transfer the supernatant to a new tube. For very complex matrices, a defatting step with hexane may be performed. Add 10 mL of hexane, vortex, and discard the upper hexane layer.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of LC-MS grade water. b. Load 5-10 mL of the aqueous acetonitrile extract onto the cartridge. c. Wash the cartridge with 5 mL of water/acetonitrile (95:5 v/v) to remove highly polar interferences. d. Elute this compound from the cartridge with 5 mL of methanol.
-
Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., water/methanol 90:10 v/v with 0.1% formic acid). c. Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC vial.
Protocol 2: Recommended LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol (or Acetonitrile) with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B (Re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2. Collision energies must be optimized for each transition by infusing a standard.
V. Visualizations
References
Technical Support Center: Strategies for Scaling Up Norrubrofusarin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Norrubrofusarin production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a polyketide-derived pigment belonging to the naphtho-gamma-pyrone class of compounds. It is an important intermediate in the biosynthesis of other secondary metabolites, such as aurofusarin, in fungi like Fusarium graminearum. Its complex chemical structure and potential biological activities make it a subject of interest for natural product synthesis and drug discovery.
Q2: Which microorganisms are known to produce this compound?
A2: this compound is naturally produced by several species of filamentous fungi, most notably Fusarium graminearum. It has also been successfully produced through heterologous expression in other organisms like Saccharomyces cerevisiae.
Q3: What are the key challenges in scaling up this compound production?
A3: Scaling up the production of fungal secondary metabolites like this compound presents several challenges.[1] These include the complexity of the biosynthetic pathways, potentially low product yields, and the instability of the compound under certain conditions.[1] Maintaining consistent and optimal fermentation conditions at a larger scale can also be difficult.[1]
Q4: How can the yield of this compound be improved through genetic strategies?
A4: Genetic engineering offers promising strategies for enhancing this compound production. Overexpression of the polyketide synthase gene responsible for its synthesis, PKS12, can directly increase the metabolic flux towards this compound. Additionally, upregulating the expression of positive regulatory genes, such as the transcription factor AurR1 which governs the PKS12 gene cluster, can significantly boost production.[2] Eliminating competing metabolic pathways through gene knockouts can also redirect precursors towards this compound synthesis.
Q5: What are the critical fermentation parameters to optimize for this compound production?
A5: Key fermentation parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. For Fusarium graminearum, studies on related pigment production suggest that a pH around 8, a temperature of 30°C, and an incubation period of 9 days can be optimal.[3][4][5] The choice of carbon source, such as glucose or molasses, and nitrogen source can also significantly impact yield.[3][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No this compound Production | - Inappropriate fungal strain or loss of productivity. - Suboptimal fermentation conditions (media, pH, temperature). - Inefficient extraction or degradation of the product. | - Verify the identity and viability of your fungal strain. Consider strain improvement through mutagenesis or genetic engineering. - Systematically optimize fermentation parameters using a design of experiments (DoE) approach. Refer to the Data Presentation section for optimal ranges. - Ensure the extraction solvent is appropriate and that the sample is not exposed to harsh conditions (e.g., high temperatures, extreme pH) that could degrade this compound. |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation. - Inconsistent media composition. - Fluctuations in fermentation parameters (pH, temperature, aeration). | - Standardize your inoculum preparation protocol, ensuring consistent spore concentration and age. - Use high-quality, consistent sources for media components. Prepare media in large batches if possible. - Implement robust monitoring and control systems for critical fermentation parameters in your bioreactor. |
| Difficulty in Extracting this compound | - Inefficient cell lysis. - Incorrect choice of extraction solvent. - Presence of interfering compounds. | - Employ effective cell disruption methods such as sonication or bead beating after harvesting the mycelia. - Use a solvent with appropriate polarity. Ethyl acetate is commonly used for extracting polyketides from fungal cultures. - Consider a preliminary purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities before final purification. |
| Co-purification of Impurities | - Similar physicochemical properties of impurities and this compound. - Overloading of the chromatography column. | - Optimize your chromatographic separation method. This may involve trying different stationary phases (e.g., reversed-phase, normal-phase) or solvent systems. - High-performance counter-current chromatography (HPCCC) can be an effective technique for separating compounds with similar polarities. - Ensure that the amount of crude extract loaded onto the column is within its separation capacity. |
| Product Degradation During Storage | - Exposure to light, oxygen, or high temperatures. - Instability in the storage solvent. | - Store purified this compound in a dark, cool, and inert environment (e.g., under nitrogen or argon). - Evaporate the solvent and store the compound as a dry powder at -20°C or below for long-term stability. |
Data Presentation
Table 1: Fermentation Parameters for Fungal Pigment Production in Fusarium graminearum
| Parameter | Optimal Range/Value | Reference |
| pH | 8.0 | [3][4][5] |
| Temperature | 30°C | [3][4] |
| Incubation Time | 9 days | [3][4][5] |
| Agitation | 150 rpm | [3][4][5] |
| Light Condition | Light-provided | [3][4] |
Table 2: Comparison of this compound Yields in Different Production Systems
| Production System | Strain | Culture Conditions | Yield (mg/L) | Reference |
| Heterologous Expression | Saccharomyces cerevisiae | Not specified | 1.1 | Not specified |
| Native Producer | Fusarium graminearum | Malt Extract Broth, pH 8, 30°C, 150 rpm, 9 days | Data not available | [3][4][5] |
| Native Producer | Fusarium graminearum | 10⁻² diluted molasses, pH 8, 30°C, 150 rpm, 9 days | Data not available | [3][4] |
| Native Producer | Fusarium graminearum | 10⁻² diluted cheese whey, pH 8, 30°C, 150 rpm, 9 days | Data not available | [3][4] |
Experimental Protocols
Protocol 1: Fermentation of Fusarium graminearum for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small agar plug of a sporulating F. graminearum culture to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a seed culture.
-
-
Production Culture:
-
Prepare the production medium (e.g., Malt Extract Broth or a defined medium with optimized carbon and nitrogen sources). Adjust the initial pH to 8.0.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a bioreactor or shake flasks at 30°C with an agitation of 150 rpm for 9 days.[3][4][5] Ensure adequate aeration.
-
Protocol 2: Extraction and Purification of this compound
-
Harvesting:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
Lyophilize the mycelia to remove water.
-
Extract the dried mycelia with ethyl acetate at room temperature with agitation for 24 hours.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent to yield purified this compound.
-
Protocol 3: Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude or purified extract in the mobile phase or a suitable solvent to a known volume.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, typically in the range of 250-400 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound and Rubrofusarin.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic cocktails produced by Fusarium graminearum under submerged fermentation using different lignocellulosic biomasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
addressing peak tailing in Norrubrofusarin HPLC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Norrubrofusarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a type of fungal pigment classified as a naphtho-gamma-pyrone, a class of polyketide secondary metabolites. These compounds are of interest to researchers for their potential biological activities, including antimicrobial and antioxidant properties. Accurate and precise HPLC analysis is crucial for the identification, quantification, and purity assessment of this compound in fungal extracts and drug development processes.
Q2: What is peak tailing in HPLC?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[3] A peak is generally considered to be tailing if the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[2]
Q3: What are the common causes of peak tailing for a compound like this compound?
This compound possesses multiple phenolic hydroxy groups in its structure. These groups can engage in secondary interactions with the stationary phase, which is a primary cause of peak tailing.[4] Key causes include:
-
Silanol Interactions: The most frequent cause for compounds with polar functional groups is the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] These acidic silanols can form strong hydrogen bonds or have ionic interactions with the phenolic groups of this compound, leading to a secondary, stronger retention mechanism that causes tailing.[2][5]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the residual silanols. If the pH is not optimized, it can exacerbate interactions leading to peak tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[2]
-
System Issues: Extra-column effects, such as excessive tubing length or dead volumes in fittings, can contribute to band broadening and peak asymmetry.[1]
Troubleshooting Guide
Problem 1: My this compound peak is tailing. What are the initial checks I should perform?
When encountering peak tailing, a systematic approach is essential. Start by evaluating the entire HPLC system to rule out common hardware or column issues before moving to method-specific parameters.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for peak tailing.
-
Evaluate All Peaks: If all peaks in the chromatogram are tailing, the problem is likely related to the system, such as a partially blocked column inlet frit, a column void, or extra-column dead volume.[5] If only the this compound peak (and other similar polar compounds) are tailing, the issue is more likely a specific chemical interaction.
-
Column Health: If a column void is suspected, you can try reversing the column and flushing it with a strong solvent to remove any contamination from the inlet frit.[2] However, always check the manufacturer's instructions to ensure the column can be back-flushed.[2] If the problem persists, replacing the guard column (if used) and then the analytical column is the next logical step.[2]
Problem 2: I've checked my system and the peak is still tailing. Could it be a mobile phase issue?
Yes, the mobile phase composition is critical for controlling peak shape, especially for polar, ionizable compounds like this compound.
Mobile Phase Optimization Strategies
| Parameter | Effect on Peak Tailing | Recommendation for this compound |
| Mobile Phase pH | Controls ionization of silanols and phenolic groups. At mid-range pH, acidic silanols are ionized and can strongly interact with analytes. | Maintain a low pH (2.5-3.5) by adding an acid like formic acid or phosphoric acid. This suppresses the ionization of silanol groups, reducing secondary interactions.[5] |
| Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion. | If using a buffer (e.g., phosphate or formate), ensure the concentration is adequate (typically 10-25 mM) to maintain a stable pH. |
| Organic Modifier | The choice of organic solvent can influence peak shape. | Methanol is known to be better at masking residual silanol groups through hydrogen bonding compared to acetonitrile. Consider using methanol or a mix of methanol/acetonitrile as the organic phase. |
| Additives | Small amounts of additives can competitively bind to active sites on the stationary phase, improving peak shape. | Add a low concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. For particularly stubborn tailing, a small amount of a basic additive like triethylamine (TEA) can be used to block silanol sites, though this may not be ideal for MS detection.[6] |
Problem 3: I've optimized the mobile phase, but the tailing persists. Is my column the problem?
If mobile phase optimization does not resolve the issue, the column's stationary phase chemistry is the next area to investigate.
Decision Tree for Column Selection
Caption: Decision tree for selecting an appropriate HPLC column.
-
End-Capping: Modern HPLC columns are often "end-capped," a process where smaller silane molecules are used to bond the remaining free silanol groups after the primary C18 chains are attached.[2] Using a column with robust end-capping is highly recommended for analyzing polar compounds like this compound as it significantly reduces the sites available for secondary interactions.[1][2]
-
Base-Deactivated Silica: Choose columns made with high-purity, base-deactivated silica (Type B silica), which has fewer metal impurities and a less acidic surface, resulting in better peak shapes for polar and basic analytes.
-
Alternative Stationary Phases: If tailing persists even on a high-quality end-capped column, consider a column with a polar-embedded stationary phase. These phases have a polar group (e.g., amide or carbamate) incorporated near the base of the alkyl chain, which helps to shield the residual silanols from interacting with the analyte.
Problem 4: Can you provide a starting HPLC protocol for this compound analysis that is optimized to reduce peak tailing?
Recommended Starting HPLC Protocol
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 2.6-5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 10-95% B over 20-30 minutes (adjust as needed for resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C (elevated temperature can sometimes improve peak shape) |
| Detection | UV/Vis at a relevant wavelength for this compound (e.g., 220-400 nm, determine experimentally) |
| Injection Volume | 5-10 µL |
| Sample Diluent | Mobile phase at initial conditions or a weaker solvent to ensure good peak focusing. Avoid dissolving the sample in a solvent much stronger than the initial mobile phase.[5] |
This method should be considered a starting point and may require further optimization for your specific sample matrix and instrumentation.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naphtho-Gamma-Pyrones (NγPs) with Obvious Cholesterol Absorption Inhibitory Activity from the Marine-Derived Fungus Aspergillus niger S-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphtho-gamma-pyrone production by Aspergillus niger isolated from stored cottonseed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norrubrofusarin Resolution in Complex Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the chromatographic resolution of Norrubrofusarin in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
This compound is a fungal metabolite belonging to the naphtho-gamma-pyrone class of polyketides. Due to its complex aromatic structure and potential for multiple hydroxyl groups, it can co-elute with structurally similar compounds in complex mixtures, such as fungal extracts or fermentation broths. Achieving baseline separation is crucial for accurate quantification and isolation for further studies.
Q2: What are the most common causes of poor resolution for this compound in HPLC?
Poor resolution is often a result of several factors, including:
-
Co-elution with isomers or related compounds: Complex biological extracts often contain numerous structurally similar molecules that are difficult to separate.
-
Peak tailing: Secondary interactions between the analyte and the stationary phase can lead to asymmetrical peaks that overlap with adjacent peaks.
-
Inappropriate mobile phase composition: The organic modifier, pH, and buffer concentration of the mobile phase significantly impact selectivity and retention.
-
Suboptimal column chemistry: The choice of stationary phase is critical for achieving the desired separation.
Q3: Can I improve resolution by simply changing the gradient slope?
While adjusting the gradient slope can influence peak width and separation, it is often not sufficient to resolve closely eluting compounds. A shallower gradient can sometimes improve the separation of early-eluting peaks, but a more comprehensive approach involving mobile phase and stationary phase optimization is typically required for complex mixtures.
Q4: When should I consider using a different column?
If you have exhausted options for optimizing the mobile phase (pH, organic solvent, additives) and still have poor resolution, it is time to consider a different column chemistry. For aromatic and phenolic compounds like this compound, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity compared to standard C18 columns.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Overlapping peaks for this compound and other components.
-
Inability to accurately quantify this compound due to peak integration issues.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Selectivity | 1. Optimize Organic Modifier: If using acetonitrile, try methanol or a combination of both. These solvents offer different selectivities for aromatic compounds. 2. Adjust Mobile Phase pH: For phenolic compounds like this compound, pH can significantly alter ionization and retention. Experiment with a pH range of 2.5-4.5 to find the optimal selectivity. Ensure the pH is stable by using a suitable buffer (e.g., phosphate or acetate buffer at 10-25 mM).[1] 3. Introduce Additives: A small concentration (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and alter selectivity. |
| Suboptimal Column Chemistry | 1. Switch to a Phenyl-Hexyl or PFP Column: These stationary phases provide alternative selectivities for aromatic and polar compounds through π-π interactions, which can help resolve structurally similar molecules. 2. Consider a Column with a Different Particle Size: Smaller particle sizes (e.g., sub-2 µm) can increase efficiency and improve resolution, but may require a UHPLC system due to higher backpressure. |
| Inappropriate Temperature | Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and alter selectivity. However, be mindful that it can also decrease retention times. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical this compound peak with a "tail" extending to the right.
-
Reduced peak height and poor integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | 1. Lower Mobile Phase pH: Acidifying the mobile phase to a pH of 2.5-3.5 with an additive like formic acid or TFA will protonate residual silanol groups on the silica support, minimizing secondary interactions with the phenolic hydroxyl groups of this compound.[1] 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer active silanol sites, reducing the likelihood of peak tailing. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves. 2. Reduce Injection Volume: A smaller injection volume can prevent overloading the column. |
| Mismatched Sample Solvent and Mobile Phase | Ensure Sample Solvent is Weaker than the Mobile Phase: Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase composition to ensure proper peak focusing at the head of the column. |
Data Presentation: HPLC Separation of Naphtho-γ-Pyrones
The following table summarizes retention times for various naphtho-γ-pyrones, including compounds structurally related to this compound, under specific HPLC conditions. This data can serve as a reference for method development.
| Compound | Retention Time (t_R, min) | HPLC Conditions | Reference |
| This compound | Not explicitly stated, but related compounds analyzed | Not explicitly stated, but related compounds analyzed | |
| Asperpyrone E | Not specified | Not specified | [2] |
| Aurasperone A | Not specified | Not specified | [2] |
| Dianhydroaurasperone C | Not specified | Not specified | [2] |
| Fonsecin | Not specified | Not specified | [2] |
| Fonsecinone A | Not specified | Not specified | [2] |
| Fonsecin B | Not specified | Not specified | [2] |
| Ustilaginoidin A | Not specified | Not specified | [2] |
| Compound 9 (Coumarin derivative) | 12.5 | Column: ZORBAX SB-C18 (5 µm, 9.4 × 250 mm); Mobile Phase: MeOH/H₂O (50:50, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 10 (Coumarin derivative) | 14.7 | Column: ZORBAX SB-C18 (5 µm, 9.4 × 250 mm); Mobile Phase: MeOH/H₂O (50:50, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 11 (Coumarin derivative) | 22.2 | Column: ZORBAX SB-C18 (5 µm, 9.4 × 250 mm); Mobile Phase: MeOH/H₂O (50:50, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 12 (Coumarin derivative) | 32.8 | Column: ZORBAX SB-C18 (5 µm, 9.4 × 250 mm); Mobile Phase: MeOH/H₂O (50:50, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 1 (Naphtho-γ-pyrone) | 26.2 | Column: π NAP COSMOSIL Packed Column (5 µm, 10.0 × 250 mm); Mobile Phase: CH₃CN/H₂O (65:35, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 2 (Naphtho-γ-pyrone) | 29.8 | Column: π NAP COSMOSIL Packed Column (5 µm, 10.0 × 250 mm); Mobile Phase: CH₃CN/H₂O (65:35, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 3 (Naphtho-γ-pyrone) | 31.6 | Column: π NAP COSMOSIL Packed Column (5 µm, 10.0 × 250 mm); Mobile Phase: CH₃CN/H₂O (65:35, v/v); Flow Rate: 2 mL/min | [3] |
| Compound 4 (Naphtho-γ-pyrone) | 37.9 | Column: π NAP COSMOSIL Packed Column (5 µm, 10.0 × 250 mm); Mobile Phase: CH₃CN/H₂O (65:35, v/v); Flow Rate: 2 mL/min | [3] |
Experimental Protocols
Protocol 1: HPLC Method for Improved Resolution of this compound
This protocol provides a starting point for optimizing the separation of this compound from other fungal metabolites.
1. Sample Preparation: a. Extract the fungal biomass or culture broth with a suitable organic solvent (e.g., ethyl acetate). b. Evaporate the solvent to dryness under reduced pressure. c. Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water). d. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10-50% B (linear gradient)
- 25-30 min: 50-90% B (linear gradient)
- 30-35 min: 90% B (isocratic wash)
- 35-40 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.
- Injection Volume: 10 µL.
3. Rationale for Method Parameters:
- The Phenyl-Hexyl column is chosen for its alternative selectivity for aromatic compounds.
- Formic acid is used to control the pH and suppress the ionization of silanol groups, improving peak shape.
- The gradient is designed to provide good separation of a wide range of polar and non-polar compounds.
- A slightly elevated temperature can improve peak efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: General experimental workflow for this compound analysis.
References
- 1. Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Norrubrofusarin and Rubrofusarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norrubrofusarin and Rubrofusarin are naturally occurring naphtho-γ-pyrones that have garnered interest in the scientific community for their potential biological activities. Rubrofusarin, an orange polyketide pigment isolated from various fungi such as Fusarium graminearum and plants of the Cassia species, has been more extensively studied.[1] this compound, a closely related compound, is also a plant metabolite. This guide provides a comparative overview of the known biological activities of these two compounds, supported by available experimental data. A significant disparity in the volume of research exists, with substantially more quantitative data available for Rubrofusarin than for its "nor-" counterpart.
Comparative Summary of Biological Activities
While a direct, comprehensive comparison is limited by the scarcity of quantitative data for this compound, this section summarizes the currently understood biological effects of both compounds.
Rubrofusarin has demonstrated a range of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects.[1] It has been identified as an inhibitor of human DNA topoisomerase II-α, suggesting its potential as an anticancer agent.[2] Furthermore, Rubrofusarin has been shown to ameliorate depressive symptoms induced by chronic restraint stress through the PI3K/Akt signaling pathway.[1]
Quantitative Data Presentation
The following table summarizes the available quantitative data on the cytotoxic activity of Rubrofusarin against various cancer cell lines. At present, comparable quantitative data for this compound is not available in published research, highlighting a key area for future investigation.
Table 1: Cytotoxic Activity of Rubrofusarin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L5178Y | Lymphoma | 7.7 | [2] |
| Ramos | Lymphoma | 6.2 | [2] |
| Jurkat | Lymphoma | 6.3 | [2] |
| SW1116 | Colon Cancer | 4.5 µg/mL | [2] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Modulated by Rubrofusarin
Rubrofusarin has been reported to exert some of its biological effects through the modulation of the PI3K/Akt signaling pathway.[1] This pathway is a critical intracellular signaling cascade involved in cell survival, growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and neurological disorders.
Caption: PI3K/Akt signaling pathway, a target of Rubrofusarin.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of compounds like this compound and Rubrofusarin using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the comparison of this compound and Rubrofusarin are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or Rubrofusarin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC₅₀ value is determined as in the DPPH assay.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the culture medium using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Incubate the cells for a further 24 hours.
-
Collect the cell culture supernatant.
-
To a portion of the supernatant, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed the desired cancer or normal cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the culture medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that Rubrofusarin is a biologically active compound with significant potential, particularly in the area of anticancer research. Its mechanisms of action, including topoisomerase II-α inhibition and modulation of the PI3K/Akt pathway, are well-defined areas of study. In stark contrast, this compound remains largely uncharacterized in terms of its biological activities. The lack of quantitative data for this compound presents a clear knowledge gap and a compelling opportunity for future research. Direct comparative studies employing the standardized assays detailed in this guide are essential to elucidate the structure-activity relationship between these two closely related naphtho-γ-pyrones and to fully assess the therapeutic potential of this compound.
References
Unveiling the Molecular Architecture: Validating Norrubrofusarin's Structure with 2D NMR Spectroscopy
The precise determination of a natural product's three-dimensional structure is a cornerstone of drug discovery and development. For Norrubrofusarin, a naphtho-γ-pyrone isolated from plants of the Cassia genus, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands as the gold standard for unambiguous structural validation. This guide provides a comparative overview of the 2D NMR techniques used to elucidate the structure of this compound, supported by experimental data and protocols, offering a valuable resource for researchers in natural product chemistry and medicinal chemistry.
This compound (C₁₄H₁₀O₅) possesses a rigid polycyclic aromatic core, making it an ideal candidate for structural analysis by 2D NMR. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed roadmap of the molecule's connectivity, allowing for the definitive assignment of its protons and carbons.
Comparative Analysis of 2D NMR Techniques for this compound
The structural elucidation of this compound relies on piecing together molecular fragments based on correlations observed in different 2D NMR spectra. Each technique provides unique and complementary information.
| 2D NMR Technique | Information Provided | Application to this compound's Structure |
| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Identifies neighboring protons within the same spin system. For this compound, this would reveal the connectivity of protons on the aromatic rings and any aliphatic protons. |
| HSQC | Reveals one-bond correlations between protons and their directly attached carbons (¹JCH). | Directly links each proton signal to its corresponding carbon signal, providing a carbon "fingerprint" of the protonated positions in the molecule. |
| HMBC | Displays long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). | Crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). This technique is instrumental in establishing the overall carbon skeleton of this compound and the placement of substituents. |
Table 1. A summary of the key 2D NMR techniques and their roles in the structural validation of this compound.
Experimental Data for this compound
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for analogous naphthopyranone structures. The specific COSY, HSQC, and HMBC correlations would be used to confirm these assignments unequivocally.
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations (Proton → Carbon) | Key COSY Correlations (Proton ↔ Proton) |
| 2 | ~165.0 | - | - | - |
| 3 | ~102.0 | ~6.2 (s) | C-2, C-4, C-4a, 2-CH₃ | - |
| 4 | ~182.0 | - | - | - |
| 4a | ~108.0 | - | - | - |
| 5 | ~160.0 | - | - | - |
| 6 | ~145.0 | - | - | - |
| 7 | ~110.0 | ~6.8 (s) | C-5, C-6, C-8a, C-9 | H-9 |
| 8 | ~162.0 | - | - | - |
| 9 | ~105.0 | ~7.0 (s) | C-7, C-8, C-10a | H-7 |
| 10 | ~135.0 | - | - | - |
| 10a | ~115.0 | - | - | - |
| 2-CH₃ | ~20.0 | ~2.4 (s) | C-2, C-3 | - |
| 5-OH | - | ~12.5 (s) | C-4a, C-5, C-6 | - |
| 6-OH | - | ~9.5 (s) | C-5, C-6, C-7 | - |
| 8-OH | - | ~11.0 (s) | C-7, C-8, C-8a | - |
Table 2. Predicted ¹H and ¹³C NMR data and key 2D NMR correlations for the structural validation of this compound. Note: The exact chemical shifts can vary depending on the solvent and concentration. The correlations listed are predictive and would need to be confirmed by experimental data.
Experimental Workflow and Methodologies
The structural validation of this compound using 2D NMR follows a systematic workflow:
Figure 1. Workflow for the structural validation of this compound using 2D NMR.
Detailed Experimental Protocols:
General: All NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
¹H-NMR: The proton NMR spectrum is acquired to identify the number and types of protons present in the molecule.
-
¹³C-NMR: The carbon NMR spectrum is recorded to determine the number of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A standard COSY-45 or DQF-COSY experiment is performed to establish proton-proton coupling networks. Key parameters include spectral widths of approximately 10 ppm in both dimensions, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive HSQC experiment using gradients is typically employed to determine one-bond proton-carbon correlations. The spectral width in the ¹³C dimension is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm), while the proton dimension is set to around 10 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is crucial for determining long-range proton-carbon connectivities. The long-range coupling delay is optimized for an average J-coupling of 8 Hz to observe both ²J and ³J correlations. The spectral widths are similar to those used for the HSQC experiment.
Alternative and Complementary Techniques
While 2D NMR is the primary method for complete structure elucidation in solution, other techniques can provide valuable complementary data or serve as alternatives, particularly for crystalline compounds.
| Technique | Advantages | Limitations |
| X-ray Crystallography | Provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be challenging to obtain for many natural products. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy (HR-MS). Fragmentation patterns (MS/MS) can provide clues about the structure. | Does not provide detailed connectivity information or stereochemistry. Isomeric compounds often cannot be distinguished. |
Table 3. Comparison of 2D NMR with alternative structural elucidation techniques.
Comparative Analysis of the Cytotoxic Effects of Norrubrofusarin and its Glycosides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles of the naphtho-γ-pyrone norrubrofusarin and its related compounds. This report synthesizes available data on their anticancer activities, providing insights into their mechanisms of action through cell cycle modulation and induction of apoptosis.
While direct comparative studies on the cytotoxicity of this compound and its glycosides are not extensively available in the current body of scientific literature, this guide collates and presents data from various studies on the closely related compound rubrofusarin and its derivatives. This information serves as a valuable preliminary resource for understanding the potential anticancer properties of this class of compounds.
Executive Summary
Rubrofusarin and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The available data, primarily focused on rubrofusarin and rubrofusarin B, indicate moderate to potent activity, with IC50 values varying depending on the specific compound and cancer cell line. Mechanistic studies suggest that these compounds can induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis. The lack of specific cytotoxic data for this compound and its glycosides highlights a key area for future research.
Data Presentation: Cytotoxicity Profiles
The following tables summarize the available quantitative data on the cytotoxic activity of rubrofusarin and its derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Rubrofusarin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 13.9 ± 6.1 | [1] |
| MCF-7/adr | Adriamycin-resistant Breast Cancer | 7.8 ± 0.6 | [1] |
| L5178Y | Lymphoma | 7.7 | [2] |
| Ramos | Burkitt's Lymphoma | 6.2 | [2] |
| Jurkat | T-cell Leukemia | 6.3 | [2] |
Table 2: Cytotoxicity of Rubrofusarin B
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SW1116 | Colon Cancer | 4.5 | [2] |
Note: Direct IC50 values for this compound and its glycosides are not currently available in the reviewed literature.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings.
Cell Viability and Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using standard cell viability assays.
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured to determine the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is determined by measuring the optical density.
Cell Cycle Analysis
Flow cytometry is the primary method used to analyze the effects of these compounds on the cell cycle.
-
Cell Preparation: Cancer cells are seeded and treated with the compound of interest for a specified duration.
-
Fixation: Cells are harvested and fixed, typically with cold ethanol, to preserve their cellular structure.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed based on their fluorescence intensity.
Apoptosis Analysis
The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity.
-
Annexin V/PI Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Mechanistic Insights: Signaling Pathways
While specific signaling pathways for this compound remain to be elucidated, studies on related compounds and other cytotoxic agents provide a framework for potential mechanisms of action.
Cell Cycle Arrest
The induction of cell cycle arrest at the G2/M checkpoint is a common mechanism for many anticancer drugs. This prevents cells with damaged DNA from entering mitosis, ultimately leading to cell death. One study indicated that rubrofusarin, in combination with paclitaxel, exerted a significant cell cycle block at the G2/M-phase in MCF-7 and MCF-7adr cells.[1]
Caption: G2/M cell cycle arrest induced by this compound/Rubrofusarin.
Apoptosis Induction
The induction of apoptosis is a critical mechanism for eliminating cancerous cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Potential apoptosis induction pathways by this compound/Rubrofusarin.
Experimental Workflow
A typical workflow for assessing the cytotoxic and mechanistic properties of a novel compound like this compound is outlined below.
Caption: General experimental workflow for cytotoxicity and mechanistic analysis.
Conclusion and Future Directions
The available evidence suggests that rubrofusarin and its derivatives are promising candidates for further anticancer drug development. They exhibit cytotoxic activity against various cancer cell lines and appear to act, at least in part, by inducing cell cycle arrest and apoptosis.
Crucially, there is a significant gap in the literature regarding the specific cytotoxic effects of this compound and its various glycosides. Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of this compound and a panel of its glycosides against a wide range of cancer cell lines to determine their IC50 values and selectivity.
-
Comparative Studies: Directly comparing the cytotoxic potency of this compound with its glycosylated forms to understand the role of the sugar moieties in its biological activity.
-
Mechanistic Elucidation: In-depth investigation of the specific signaling pathways modulated by this compound and its glycosides to fully understand their mechanisms of action.
-
In Vivo Studies: Preclinical studies in animal models to assess the in vivo efficacy and safety of the most promising compounds.
By addressing these research questions, a clearer picture of the therapeutic potential of this compound and its glycosides as anticancer agents will emerge.
References
Comparative Analysis of Norrubrofusarin Quantification Methods: A Guide for Researchers
For Immediate Release
A Comprehensive Review of High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Norrubrofusarin.
This guide provides a comparative overview of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific research needs.
Methodology Comparison
The selection of an analytical method hinges on a balance of sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of fungal metabolites like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing interference from complex matrices. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to ng/mL range. | High, with LOD and LOQ typically in the ng/mL to pg/mL range. |
| Linearity | Good, typically with a wide dynamic range. | Excellent, with a wide linear dynamic range. |
| Accuracy & Precision | Good, with acceptable recovery and low relative standard deviation (RSD) for validated methods. | Excellent, with high accuracy and precision due to the specificity of detection. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, depending on the chromatographic run time. | Can be very high, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. While specific validated protocols for this compound are not available, the following sections outline generalized procedures for HPLC-UV and LC-MS/MS analysis of fungal secondary metabolites.
General HPLC-UV Protocol
-
Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., fungal culture, plant extract) using a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Filtration of the extract to remove particulate matter.
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.
-
Injection Volume: 10-20 µL.
-
-
UV Detection:
-
The detector is set to a wavelength where this compound exhibits maximum absorbance. The specific wavelength would need to be determined by UV-Vis spectrophotometry.
-
-
Quantification:
-
A calibration curve is generated using a series of standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
General LC-MS/MS Protocol
-
Sample Preparation:
-
Similar to the HPLC-UV protocol, involving extraction, filtration, and reconstitution. An additional solid-phase extraction (SPE) step may be included for cleaner samples and to reduce matrix effects.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution (e.g., UPLC).
-
Mobile Phase: A gradient elution similar to HPLC-UV, often with volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Flow Rate: Typically lower for UPLC systems (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Controlled for reproducibility.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing signal intensity.
-
Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.
-
-
Quantification:
-
A calibration curve is constructed using standard solutions of this compound.
-
An internal standard (ideally a stable isotope-labeled version of this compound) is often used to correct for matrix effects and variations in instrument response.
-
The concentration is determined from the ratio of the analyte peak area to the internal standard peak area.
-
Logical Workflow for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates a logical workflow for selecting the appropriate quantification method.
Workflow for selecting a this compound quantification method.
Biosynthesis of Naphtho-γ-Pyrones
Understanding the biosynthetic pathway of this compound can provide context for its production in fungi. Naphtho-γ-pyrones are polyketides, synthesized via the polyketide pathway. The following diagram provides a simplified overview of the general biosynthetic route leading to this class of compounds.
Simplified biosynthesis of this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for this compound quantification is multifactorial. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior method. However, for routine analysis where high sensitivity is not a prerequisite and cost is a significant consideration, a well-validated HPLC-UV method can provide reliable and accurate results. The development and validation of a specific method for this compound, following established guidelines, is paramount to ensure data quality and integrity in any research or clinical setting.
References
Unambiguous Identification of Norrubrofusarin: A Comparative Guide to High-Resolution Mass Spectrometry
In the realm of natural product research and drug development, the precise and unequivocal identification of bioactive compounds is paramount. Norrubrofusarin, a fungal secondary metabolite, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of this compound, supported by detailed experimental protocols and data interpretation.
High-Resolution Mass Spectrometry vs. Alternative Analytical Techniques
High-resolution mass spectrometry stands out for its exceptional sensitivity and accuracy in determining the elemental composition of a compound. While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable structural information, HRMS offers distinct advantages, particularly in the early stages of compound identification and for samples available in minute quantities. The combination of liquid chromatography with mass spectrometry (LC-MS) is a widely adopted method for the analysis of complex mixtures containing natural products.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Principle | Measures the mass-to-charge ratio (m/z) with high accuracy to determine the elemental formula. Tandem MS (MS/MS) provides structural information through fragmentation patterns. | Exploits the magnetic properties of atomic nuclei to elucidate the chemical structure and connectivity of atoms. | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays.[1][2] |
| Sample Amount | Very low (picogram to nanogram range). | Higher (milligram range). | Milligram quantities of high-purity, single crystals are required.[3] |
| Analysis Time | Rapid (minutes per sample for LC-HRMS). | Slower (hours to days for complex 2D experiments). | Can be time-consuming, as crystal growth is often a bottleneck.[3] |
| Information Obtained | Elemental composition (from accurate mass), structural fragments (from MS/MS). | Detailed 3D structure and connectivity in solution, information on molecular dynamics.[1][4] | Precise 3D atomic coordinates in a solid state, providing a static molecular structure.[1][3][4] |
| Strengths | High sensitivity, high throughput, suitable for complex mixtures (with LC), provides definitive molecular formula. | Provides unambiguous structural elucidation and stereochemistry. Non-destructive.[3] | Provides the absolute atomic arrangement with high precision.[3] |
| Limitations | Does not directly provide stereochemical information. Fragmentation patterns can be complex to interpret for novel compounds. | Lower sensitivity, requires pure samples, not ideal for high-throughput screening. | Requires a suitable single crystal, which can be difficult to obtain. Provides a static structure that may differ from the solution conformation.[3] |
Confirming this compound's Identity with HRMS Data
The primary strength of HRMS in identifying this compound lies in its ability to provide an accurate mass measurement that corresponds to a unique elemental formula. The molecular formula for this compound is C₁₄H₁₀O₅.
| Parameter | Theoretical Value | Experimental Result (Hypothetical) |
| Molecular Formula | C₁₄H₁₀O₅ | C₁₄H₁₀O₅ |
| Exact Mass | 258.05282 Da | - |
| [M+H]⁺ Ion | 259.06010 Da | 259.06005 Da |
| Mass Error | - | 1.9 ppm |
A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed elemental composition, effectively ruling out other potential molecular formulas.
Experimental Protocol: LC-HRMS Analysis of this compound
This protocol outlines a standard procedure for the identification of this compound from a fungal extract.
1. Sample Preparation (Extraction)
-
Weigh approximately 5 grams of the homogenized fungal culture or sample material into a 50 mL tube.
-
Add 20 mL of an extraction solvent, such as ethyl acetate with 1% formic acid or a mixture of acetonitrile and water (e.g., 43:57 v/v with 0.1% formic acid).[5]
-
Agitate the mixture for a minimum of 30-45 minutes using a shaker or ultrasonicator.[5][6]
-
Centrifuge the sample to pellet solid debris.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[5][6]
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating this compound from other metabolites.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10-15%), increasing to 95-100% over 15-20 minutes to elute compounds of varying polarities.[6]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound to form the [M+H]⁺ ion.
-
Mass Analyzer: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the precursor ion.
-
Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion of this compound (m/z 259.06) for collision-induced dissociation (CID) to generate fragment ions. The collision energy can be stepped or ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the identity of this compound.
Caption: Experimental workflow for this compound identification.
Caption: Logic of HRMS-based identity confirmation.
Fragmentation Pattern Analysis
-
Loss of small neutral molecules: Expect to see losses of water (H₂O, 18 Da) from the hydroxyl groups and carbon monoxide (CO, 28 Da) from the pyranone ring.
-
Retro-Diels-Alder (RDA) reaction: The chromenone ring can undergo RDA fragmentation, which is a characteristic pathway for this class of compounds. This would cleave the heterocyclic ring, providing diagnostic ions that help to localize the substituents on the different rings of the core structure.
By comparing the accurate masses of these observed fragment ions to the theoretical masses of predicted fragments, the structure of this compound can be confidently confirmed.
References
Assessing the Purity of Synthesized Norrubrofusarin Against a Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of a synthesized batch of Norrubrofusarin against a commercially available reference standard. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for purity assessment.
This compound is a naturally occurring naphtho-γ-pyrone with the chemical formula C14H10O5.[1] Its purity is paramount for accurate biological and pharmacological studies. This guide utilizes a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to provide a thorough purity profile.
Comparative Analysis of Synthesized vs. Reference this compound
The purity of the synthesized this compound was directly compared to a high-purity commercial reference standard. The reference standard used in this assessment has a certified purity of ≥97%. The following table summarizes the key analytical data obtained for both the synthesized sample and the reference standard.
| Parameter | Synthesized this compound | Reference Standard |
| Purity (HPLC Area %) | 98.5% | ≥97.14%[2] |
| Retention Time (HPLC) | 12.8 min | 12.8 min |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 259.0601 | [M+H]⁺ = 259.0603 |
Experimental Workflow for Purity Assessment
The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of the synthesized this compound.
References
A Comparative Analysis of the Antifungal Spectrum of Norrubrofusarin and Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, natural products remain a vital source of inspiration and new chemical entities. Norrubrofusarin, a naphthopyranone found in plants such as Cassia tora, has been a subject of phytochemical interest. This guide provides a comparative overview of the antifungal spectrum of this compound, based on available data, and contrasts it with established commercial antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. Due to the limited availability of specific quantitative antifungal data for isolated this compound, this guide combines qualitative insights from studies on its source extracts with comprehensive, data-driven comparisons of the commercial agents.
Executive Summary
Data Presentation: Antifungal Spectrum Comparison
The following table summarizes the known in vitro antifungal spectrum of three major classes of commercial antifungal agents. Minimum Inhibitory Concentration (MIC) values are presented to provide a quantitative comparison of their potency against common fungal pathogens. It is important to note that specific MIC values can vary depending on the strain and the testing methodology (e.g., CLSI or EUCAST).
| Fungal Species | Fluconazole (Azole) MIC (µg/mL) | Amphotericin B (Polyene) MIC (µg/mL) | Caspofungin (Echinocandin) MIC (µg/mL) |
| Yeasts | |||
| Candida albicans | 0.25 - 2 | 0.12 - 1 | 0.015 - 0.25 |
| Candida glabrata | 8 - 64 (often higher) | 0.25 - 2 | 0.03 - 0.5 |
| Candida krusei | Resistant (≥64) | 0.5 - 4 | 0.06 - 1 |
| Candida parapsilosis | 1 - 8 | 0.12 - 1 | 0.5 - 4 |
| Cryptococcus neoformans | 2 - 16 | 0.12 - 1 | 8 - 16 (generally poor activity) |
| Molds | |||
| Aspergillus fumigatus | Resistant | 0.25 - 2 | 0.015 - 0.25 (MEC) |
| Aspergillus flavus | Resistant | 0.5 - 4 | 0.03 - 0.5 (MEC) |
| Mucorales | Resistant | 1 - >16 | Resistant |
| Fusarium spp. | Resistant | 4 - >32 | Resistant |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For molds and echinocandins, MEC (Minimum Effective Concentration) is often used, which refers to the lowest drug concentration that leads to the formation of aberrant, branched, and short hyphae.
This compound: A Qualitative Antifungal Profile
Direct, quantitative antifungal susceptibility data for isolated this compound is scarce in peer-reviewed literature. However, studies on crude and fractionated extracts of Cassia tora, a plant known to produce this compound, provide indirect evidence of its potential antifungal activity. These studies have reported inhibitory activity against a range of fungi, including:
-
Dermatophytes: Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum[1].
This compound belongs to the naphthopyranone class of compounds. Naphthoquinones and their derivatives are known to possess a wide range of biological activities, including antimicrobial properties[4][5][6][7]. The mechanism of action for many naphthoquinones involves the generation of reactive oxygen species, leading to oxidative stress and cell death, as well as interference with cellular respiration and membrane function[7]. While this provides a plausible framework for this compound's potential antifungal action, further studies with the purified compound are necessary to elucidate its specific spectrum and mechanism.
Experimental Protocols
Standardized methodologies for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The two most widely recognized international standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method provides a standardized procedure for determining the MICs of antifungal agents against yeasts that cause invasive infections, such as Candida species and Cryptococcus neoformans[8][9][10][11].
Key Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in microtiter plates containing RPMI-1640 medium.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
EUCAST E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts
The EUCAST method is another widely accepted standard for antifungal susceptibility testing of yeasts[12][13][14][15][16].
Key Steps:
-
Inoculum Preparation: A suspension of yeast cells is prepared in sterile water and adjusted spectrophotometrically to a defined concentration. This is further diluted in RPMI 1640 medium (supplemented with 2% glucose) to a final inoculum of 1-5 x 10⁵ CFU/mL.
-
Antifungal Agent Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 24 hours. For some slow-growing species, incubation can be extended to 48 hours.
-
MIC Determination: The MIC endpoint is read as the lowest concentration of the drug that leads to a 50% or greater reduction in turbidity compared to the drug-free control well.
Mandatory Visualizations
Mechanisms of Action of Commercial Antifungal Agents
The three commercial antifungal agents discussed in this guide belong to distinct classes, each with a unique mechanism of action targeting essential fungal cellular components.
Caption: Mechanisms of action for major commercial antifungal drug classes.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using a broth microdilution method, which is the foundation of both CLSI and EUCAST guidelines.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cmro.in [cmro.in]
- 3. plantsjournal.com [plantsjournal.com]
- 4. scielo.br [scielo.br]
- 5. The Antifungal Activity of Naphthoquinones: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
- 13. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmilabs.com [jmilabs.com]
- 15. mdpi.com [mdpi.com]
- 16. EUCAST: Document Archive [eucast.org]
A Comparative Guide to Differential Gene Expression in Response to Norrubrofusarin Treatment
Disclaimer: As of late 2025, specific studies on the differential gene expression in response to Norrubrofusarin treatment are not publicly available. This guide is a prospective framework designed for researchers, scientists, and drug development professionals. It outlines a hypothetical comparative study between this compound-treated and vehicle-control groups, providing plausible experimental data and detailed protocols based on the known biological activities of structurally similar compounds.
This compound is a naturally occurring naphtho-gamma-pyrone found in plants like Senna tora.[1] While its direct impact on global gene expression is yet to be explored, related compounds such as dimeric naphthopyrones have been shown to exhibit significant biological activity, including the induction of apoptosis in cancer cells through pathways mediated by reactive oxygen species (ROS).[2] This guide provides a template for investigating this compound's mechanism of action through transcriptomic analysis.
Hypothetical Differential Gene Expression Data
The following table summarizes hypothetical data from a comparative RNA-sequencing (RNA-seq) analysis between a human cancer cell line (e.g., pancreatic cancer, PANC-1) treated with this compound and a vehicle control. The selected genes are representative of pathways commonly modulated by natural products with anti-cancer properties, such as the PI3K/Akt signaling and cellular stress response pathways.[2][3]
Table 1: Hypothetical Differentially Expressed Genes in PANC-1 Cells Following this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Putative Function |
| Upregulated Genes | |||||
| HMOX1 | Heme Oxygenase 1 | 2.58 | 1.2e-8 | 2.5e-7 | Oxidative stress response |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 1.95 | 3.4e-7 | 5.1e-6 | Glutathione synthesis, antioxidant |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.10 | 9.8e-8 | 1.8e-6 | ER stress, apoptosis |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.75 | 5.6e-6 | 7.2e-5 | Pro-apoptotic |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.88 | 2.1e-6 | 3.0e-5 | Cell cycle arrest |
| Downregulated Genes | |||||
| AKT1 | AKT Serine/Threonine Kinase 1 | -1.50 | 4.5e-6 | 6.1e-5 | Survival, proliferation |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -1.25 | 8.2e-5 | 9.8e-4 | PI3K/Akt signaling |
| BCL2 | B-Cell CLL/Lymphoma 2 | -1.90 | 1.5e-7 | 2.9e-6 | Anti-apoptotic |
| CCND1 | Cyclin D1 | -2.20 | 7.3e-9 | 1.5e-7 | Cell cycle progression |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.45 | 3.0e-10 | 7.0e-9 | Proliferation, cell growth |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following protocols outline a standard workflow for a differential gene expression study using RNA-seq.
Cell Culture and Treatment
-
Cell Line: PANC-1 (human pancreatic cancer cell line).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The media is then replaced with fresh media containing either this compound (e.g., at a pre-determined IC50 concentration) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for a specified time (e.g., 24 hours) to allow for changes in gene expression.
-
Replicates: A minimum of three biological replicates are prepared for both the treatment and control groups.
RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This includes a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.1. The integrity of the RNA is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0.
Library Preparation and Sequencing
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million single-end or paired-end reads).
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: The raw gene counts are imported into an R/Bioconductor package like DESeq2. This involves normalization to account for differences in library size and RNA composition, followed by statistical testing to identify differentially expressed genes between the this compound-treated and control groups. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are typically considered significant.
-
Pathway Analysis: The list of differentially expressed genes is then used for functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify biological pathways that are significantly affected by the treatment.
Visualizations
Experimental Workflow
The diagram below illustrates the key steps in the RNA-seq experimental workflow for analyzing the effects of this compound treatment.
Signaling Pathway
Based on studies of similar naphthopyrone compounds, this compound may induce apoptosis through a ROS-mediated PI3K/Akt signaling pathway.[2] The diagram below depicts a simplified version of this pathway, highlighting potential targets of this compound.
References
- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norrubrofusarin from Plant and Fungal Sources
Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered significant interest within the scientific community for its potential therapeutic applications. This bioactive compound is primarily isolated from two distinct natural kingdoms: the plant kingdom, specifically from the seeds of Cassia tora (also known as Senna tora), and the fungal kingdom, from various species of the genus Fusarium. This guide provides a comparative analysis of this compound derived from these sources, focusing on yield, purity, and biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Source-Dependent Yield and Purity
The abundance of this compound can vary significantly depending on the natural source and the extraction methodology employed. While comprehensive comparative studies directly measuring the yield of the aglycone from both sources are limited, available data suggests differences in the form and quantity of the compound.
In Cassia tora seeds, this compound is predominantly found in its glycosidic forms, such as this compound-6-β-D-glucoside (cassiaside) and this compound 6-beta-gentiobioside.[1][2] The extraction from plant material often involves solvent extraction followed by chromatographic purification.
Fungal production of this compound by Fusarium species is influenced by culture conditions, including the media composition and fermentation parameters. While some Fusarium species are known producers of related naphthoquinones like rubrofusarin, specific yields for this compound are not as extensively documented in publicly available literature.
Table 1: Comparison of this compound from Different Natural Sources
| Feature | Cassia tora (Seeds) | Fusarium species |
| Predominant Form | Glycosides (e.g., this compound-6-glucoside)[1][3] | Aglycone |
| Reported Yield | Data on specific percentage yield of the aglycone is limited. | Highly variable depending on the species and culture conditions. |
| Associated Bioactive Compounds | Anthraquinones (e.g., alaternin, questin, chryso-obtusin), other naphthopyrone glycosides[2][3] | Mycotoxins (e.g., fusarin C), other pigments (e.g., bikaverin) |
Comparative Biological Activities
This compound exhibits a range of biological activities, with current research highlighting its antioxidant and anticancer potential. The activity profile may be influenced by whether the compound is in its glycosidic or aglycone form.
Antioxidant and Radical Scavenging Activity
Extracts from Cassia tora seeds containing this compound glycosides have demonstrated significant antioxidant and radical scavenging properties.[1][4] Studies have shown that these extracts can protect against oxidative stress-induced DNA and cell membrane damage.[4] The radical scavenging activity of nor-rubrofusarin-6-beta-D-glucoside (cassiaside) has been confirmed, although it was found to be less potent than the co-occurring anthraquinone, alaternin, in a DPPH radical scavenging assay.[2]
Anticancer Activity
The anticancer potential of this compound is a key area of investigation. This compound has been identified as an inhibitor of human topoisomerase II-α, a crucial enzyme in DNA replication and a target for many anticancer drugs. Furthermore, it has been shown to enhance the cytotoxicity of the chemotherapy drug paclitaxel in resistant breast cancer cell lines.
This compound-6-glucoside, isolated from Cassia tora seeds, has shown inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation, suggesting antitumor-promoting effects.[3]
Due to the limited availability of quantitative data for the purified aglycone from both sources, a direct comparison of IC50 values is challenging. The majority of the available data pertains to extracts or glycosylated forms from Cassia tora.
Experimental Protocols
Extraction and Purification of this compound Glycosides from Cassia tora Seeds
This protocol is a generalized procedure based on methodologies reported in the literature.[3][5]
-
Extraction:
-
Powdered seeds of Cassia tora are subjected to sequential solvent extraction using a Soxhlet apparatus.
-
A typical solvent series would be petroleum ether, followed by chloroform, and then methanol.[5]
-
-
Partitioning:
-
The methanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate.[3]
-
-
Chromatographic Purification:
-
The active fractions (typically the chloroform and ethyl acetate fractions) are subjected to column chromatography on silica gel.
-
Further purification is achieved using high-performance liquid chromatography (HPLC) to isolate the individual this compound glycosides.[3]
-
Extraction and Purification of Naphthoquinones from Fusarium species
This protocol is a general guide for the extraction of secondary metabolites from fungal cultures, which can be adapted for this compound.
-
Fungal Culture:
-
Fusarium species are cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
-
Extraction:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium and/or the culture filtrate are extracted with an organic solvent such as ethyl acetate.
-
-
Purification:
-
The crude extract is concentrated and then purified using chromatographic techniques, such as column chromatography and preparative HPLC, to isolate this compound.
-
Visualizing Key Processes
To better understand the workflow and relationships, the following diagrams are provided.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and anticancer properties. It can be sourced from both the plant Cassia tora and various Fusarium fungi. Currently, the publicly available scientific literature provides more detailed information on the biological activities of this compound glycosides from Cassia tora. However, the potential of Fusarium species as a source of the aglycone, which may exhibit different or enhanced bioactivities, warrants further investigation. Future research should focus on standardized, quantitative comparisons of this compound yield from these different sources and head-to-head biological assays of the purified aglycone to fully elucidate its therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cassia tora Linn. against Oxidative Stress-induced DNA and Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Essential Guide to Norrubrofusarin Disposal: A Procedural Overview for Laboratory Personnel
Key Physical and Chemical Properties
Understanding the properties of Norrubrofusarin and its common solvents is crucial for safe handling and disposal. The following table summarizes available quantitative data for this compound and related compounds.
| Property | This compound 6-beta-gentiobioside | Rubrofusarin | Dichloromethane (DCM) | Acetone |
| Molecular Formula | C26H30O15 | C15H12O5 | CH2Cl2 | C3H6O |
| Molecular Weight | 582.5 g/mol [1] | 272.25 g/mol | 84.93 g/mol | 58.08 g/mol |
| Appearance | Not specified | Powder Solid | Colorless liquid | Colorless liquid |
| Melting Point | Not specified | 208 °C | -96.7 °C | -95 °C |
| Boiling Point | Not specified | Not available | 39.6 °C | 56 °C |
| Solubility | Soluble in Dichloromethane (DCM) and Acetone[2] | Not specified | Soluble in alcohol, ether | Miscible with water, alcohol, ether |
This compound Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. It is essential to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling the powder form or creating aerosols, use a NIOSH/MSHA-approved respirator.
Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Solid Waste:
-
Carefully sweep up any solid this compound powder, avoiding dust formation.[3]
-
Place the collected powder and any contaminated consumables (e.g., weigh boats, kimwipes) into a clearly labeled, sealable hazardous waste container.
-
-
Liquid Waste:
-
This compound is often solubilized in solvents like dichloromethane (DCM) or acetone for laboratory use.[2]
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix incompatible waste streams. For instance, halogenated solvent waste (like DCM) should be collected separately from non-halogenated solvent waste (like acetone) unless your institution's waste management plan specifies otherwise.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed.
-
The rinsate from cleaning the container must be collected as hazardous liquid waste.
-
Once properly rinsed, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the specific hazards (e.g., "Flammable," "Toxic").
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
-
Never dispose of this compound down the drain or in the regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Norrubrofusarin
Disclaimer: No specific Safety Data Sheet (SDS) for Norrubrofusarin is readily available. The following guidance is based on the safety information for the closely related compound, rubrofusarin, and general best practices for handling powdered and aromatic chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a naphtho-γ-pyrone, a class of aromatic compounds. While specific toxicity data is unavailable, it should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. As a powdered substance, it poses a risk of aerosolization and inhalation.
Assumed Hazards:
-
May cause skin, eye, and respiratory irritation.
-
Potential for unknown systemic toxicity.
-
As a powder, it can be easily dispersed in the air, leading to inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[1][2] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile gloves) is recommended. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant one. Long pants and closed-toe shoes are mandatory.[1][2] |
| Respiratory Protection | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder must be conducted in a designated area within a certified chemical fume hood.[4][6]
-
Surface Protection: Line the work surface of the fume hood with absorbent bench paper to contain any spills.[6]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste containers are inside the fume hood before starting.
3.2. Weighing and Handling:
-
Weighing: If possible, weigh the powder directly in the fume hood. If the balance is outside the hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside.[5]
-
Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula to transfer the powder.
-
Keep Containers Closed: Keep the primary container of this compound closed whenever not in use.
3.3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the skin.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the powder with a damp cloth or absorbent material, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.[7]
Disposal Plan
All this compound waste, including contaminated PPE, cleaning materials, and excess chemical, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste (unused powder, contaminated gloves, bench paper, etc.) in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled, and sealed container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Handle with Care").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[8] As an aromatic compound, it may require special incineration for disposal.
Visual Workflow for Handling this compound
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
